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Foundational

Physicochemical properties of 2,5-Dimethoxybenzenesulfinic acid sodium salt

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2,5-Dimethoxybenzenesulfinic acid sodium salt. As a specialized organic intermediate, this compound holds potential for applications in medicinal chemistry and materials science, drawing from the established utility of related benzenesulfinic acid derivatives. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's characteristics, offering field-proven insights into its synthesis, analysis, and safe handling. All protocols and claims are substantiated with authoritative references to ensure scientific integrity.

Chemical Identity and Structure

2,5-Dimethoxybenzenesulfinic acid sodium salt is an aromatic organosulfur compound. The presence of two electron-donating methoxy groups on the benzene ring influences the electronic properties and reactivity of the sulfinate functional group.

Nomenclature and Identifiers

Precise identification is critical for regulatory compliance and scientific communication. The key identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name Sodium 2,5-dimethoxybenzenesulfinateIUPAC Nomenclature
Molecular Formula C₈H₉NaO₄SCalculated
Molecular Weight 224.21 g/mol Calculated
CAS Number Not explicitly assigned; parent acid is 2,5-Dimethoxybenzenesulfonic acidN/A
InChI Key (For parent acid) Not availablePubChem
Molecular Structure

The molecular structure consists of a benzene ring substituted with a sodium sulfinate group (-SO₂Na) and two methoxy groups (-OCH₃) at positions 2 and 5.

Fig. 1: Structure of 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt cluster_ring C1 C-S C2 C-OCH₃ C1->C2 S S C1->S C3 C C2->C3 OCH3_1 OCH₃ C2->OCH3_1 C4 C C3->C4 C5 C-OCH₃ C4->C5 C6 C C5->C6 OCH3_2 OCH₃ C5->OCH3_2 C6->C1 O1 O⁻ S->O1 O2 O S->O2 Na Na⁺ O1->Na

Caption: Molecular structure of 2,5-dimethoxybenzenesulfinic acid sodium salt.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application, dictating its behavior in various systems. While specific experimental data for this exact salt is scarce, properties can be reliably inferred from analogous compounds such as benzenesulfinic acid sodium salt and other substituted aromatic salts.

PropertyExpected Value/ObservationRationale/Reference
Physical State White to off-white crystalline powder or solid.Similar aromatic sodium salts are typically solids at room temperature.
Melting Point >300 °C (Decomposes).Benzenesulfinic acid sodium salt has a melting point above 300 °C. The high melting point is characteristic of ionic salts.[1]
Solubility Soluble in water. Soluble in polar organic solvents like DMSO, DMF.The sodium salt form confers high polarity and water solubility. Benzenesulfinic acid sodium salt is documented as being soluble in water.[2]
Hygroscopicity Expected to be hygroscopic.Many sodium salts, including benzenesulfinic acid sodium salt, are known to be hygroscopic.[2]

Synthesis and Purification

A robust synthetic route is essential for obtaining high-purity material for research and development. While a specific protocol for 2,5-Dimethoxybenzenesulfinic acid sodium salt is not widely published, a reliable pathway can be designed based on established organosulfur chemistry. The most logical approach involves the reduction of the corresponding sulfonyl chloride.

Proposed Synthetic Pathway

The synthesis begins with the chlorosulfonation of commercially available 1,4-dimethoxybenzene, followed by reduction of the resulting sulfonyl chloride to the sulfinic acid, and finally, neutralization to form the sodium salt.

A 1,4-Dimethoxybenzene B 2,5-Dimethoxybenzenesulfonyl Chloride A->B  Chlorosulfonic Acid (ClSO₃H) C 2,5-Dimethoxybenzenesulfinic Acid B->C  Reducer (e.g., Na₂SO₃) D 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt C->D  Base (e.g., NaOH)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol describes a two-step process starting from 2,5-dimethoxybenzenesulfonyl chloride, which can be prepared from 1,4-dimethoxybenzene.

Step 1: Reduction of 2,5-Dimethoxybenzenesulfonyl Chloride

  • Apparatus Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, prepare a solution of sodium sulfite (Na₂SO₃) in water.

  • Reagent Addition: Slowly add a solution of 2,5-dimethoxybenzenesulfonyl chloride dissolved in a suitable organic solvent (e.g., toluene) to the stirred aqueous sodium sulfite solution.

    • Causality: The use of a biphasic system facilitates the reaction while keeping the starting material and product in solution. Sodium sulfite is a common and effective reducing agent for sulfonyl chlorides.

  • Reaction: Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, separate the aqueous layer. Wash the organic layer with water.

  • Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. This will precipitate the free 2,5-dimethoxybenzenesulfinic acid.

    • Self-Validation: The formation of a precipitate upon acidification is a key indicator that the reduction was successful.

Step 2: Formation of the Sodium Salt

  • Isolation: Collect the precipitated sulfinic acid by vacuum filtration and wash with cold water.

  • Neutralization: Suspend the crude sulfinic acid in a minimal amount of water or ethanol. Add a stoichiometric amount of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution dropwise with stirring until the solid dissolves and the pH is neutral (~7).

  • Purification: The resulting solution can be concentrated under reduced pressure to yield the crude sodium salt. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Spectroscopic and Analytical Characterization

A multi-technique approach is necessary for unambiguous structural confirmation and purity assessment.

Analytical Workflow

A standard workflow ensures comprehensive characterization of the synthesized compound.

cluster_workflow Analytical Characterization Workflow Start Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) - Structure Confirmation Start->NMR IR FT-IR Spectroscopy - Functional Group ID Start->IR MS Mass Spectrometry - Molecular Weight Start->MS HPLC HPLC - Purity Assessment NMR->HPLC IR->HPLC MS->HPLC Report Final Report - Structure & Purity Confirmed HPLC->Report

Caption: A typical workflow for physicochemical characterization.

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

    • Aromatic Protons: Three signals in the aromatic region (~6.8-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Methoxy Protons: Two sharp singlets around 3.8-4.0 ppm, each integrating to 3H, corresponding to the two non-equivalent methoxy groups.[3]

  • ¹³C NMR (Carbon NMR): The spectrum should display eight distinct carbon signals.

    • Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm), with the carbons attached to the oxygen and sulfur atoms being the most downfield.

    • Methoxy Carbons: Two signals around 55-60 ppm.[4]

  • FT-IR (Infrared Spectroscopy):

    • S=O Stretch: A strong, characteristic absorption band is expected in the region of 1040-1090 cm⁻¹ for the sulfinate group.

    • C-O Stretch: Strong bands around 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) for the aryl-alkyl ether linkages.

    • Aromatic C-H/C=C: Characteristic bands for aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C ring stretching (~1450-1600 cm⁻¹).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this non-volatile salt.

Protocol: HPLC Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Causality: The acidic modifier helps to ensure sharp peak shapes by suppressing the ionization of any residual free acid.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) at a concentration of ~1 mg/mL.

  • Analysis: Inject 10 µL and integrate the peak areas to determine the purity percentage.

    • Self-Validation: A pure sample should yield a single major peak. The retention time should be consistent across multiple runs.

Reactivity and Potential Applications

The utility of 2,5-Dimethoxybenzenesulfinic acid sodium salt stems from the reactivity of the sulfinate group and the electronic properties imparted by the methoxy substituents.

  • Synthetic Intermediate: Benzenesulfinic acid and its salts are versatile reagents in organic synthesis.[5] They can serve as a source for the benzenesulfonyl group in the construction of complex molecules.[5] The dimethoxy derivative could be used to synthesize targeted molecules with specific electronic or steric properties.

  • Traceless Linker: In solid-phase synthesis, the sulfinate moiety can act as a traceless linker, enabling the efficient production of diverse organic compounds like pyrazolines and imidazoles.[5]

  • Medicinal Chemistry: The 2,5-dimethoxybenzene motif is present in numerous biologically active compounds.[6] This salt could serve as a building block for novel therapeutic agents.

  • Materials Science: It can be used as a plasticizer or adhesion enhancer for polymers like polyamides and epoxy resins.[7] In electroplating, related compounds are used as brighteners in nickel plating baths.[7]

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling any chemical. The following recommendations are based on data from structurally similar compounds.[8]

  • Hazard Identification: May cause skin and eye irritation.[8] Avoid breathing dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.[2] Keep away from strong oxidizing agents, as they can oxidize the sulfinate to a sulfonate.[8]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Dimethylbenzenesulfonic acid sodium salt.
  • Carroll, K. S., & Codreanu, S. G. (2014). Chemical approaches to detect and analyze protein sulfenic acids. PMC.
  • TCI Chemicals. (2024, November 23). Safety Data Sheet: 2,6-Dimethoxybenzoic Acid.
  • Boc Sciences. (2023, November 27). Benzenesulfinic acid sodium salt: applications in organic synthesis and safety.
  • SKF. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Benzenesulfonic acid, 2,5-dimethyl-, dihydrate.
  • Allen, P., Jr. (1941). ALIPHATIC SULFINIC ACIDS. I. ANALYSIS AND IDENTIFICATION. Journal of the American Chemical Society.
  • SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • Sigma-Aldrich. (n.d.). Benzenesulfinic acid sodium salt.
  • Spectrum Chemical. (2008, April 15). Material Safety Data Sheet.
  • Analytical Chemistry (ACS Publications). (2002, May 01). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives.
  • CymitQuimica. (n.d.). CAS 873-55-2: Sodium benzenesulfinate.
  • ResearchGate. (n.d.). The Chemistry of Sulphenic Acids and Their Derivatives.
  • Shouguang Nuomeng Chemical Co., Ltd. (2026, February 12). Benzenesulfinic Acid Sodium Salt CAS.873-55-2 Used in The Synthesis Of Medicine, Electroplating Industry.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
  • Rsc.org. (n.d.). Supplementary Information for.
  • Sigma-Aldrich. (n.d.). Benzenesulfinic acid sodium salt | 873-55-2.
  • Cole-Parmer. (2005, October 03). Material Safety Data Sheet - Benzenesulfinic Acid, Sodium Salt, 97%.
  • Benchchem. (n.d.). Sodium 2,5-Dimethylbenzenesulfonate.
  • Benchchem. (n.d.). Applications of 2,5-Dimethoxybenzoic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols.
  • ChemicalBook. (2024, December 11). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?.
  • Sigma-Aldrich. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride 98 1483-28-9.
  • PubChem. (n.d.). Benzenesulfinic acid, sodium salt | C6H5NaO2S | CID 2723840.
  • Chemsavers, Inc. (n.d.). 2,5-Dimethylbenzenesulfonic Acid Sodium Salt Monohydrate.
  • ResearchGate. (n.d.). Synthesis route for compound 1 2.2.4. Synthesis of sodium....
  • Google Patents. (n.d.). US9801838B2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts.
  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027.
  • Thermo Scientific. (n.d.). Benzenesulfinic acid, sodium salt, 97%.
  • US EPA. (2025, September 25). 2,5-dimethoxyphenyl]diazenyl]-, sodium salt (1:1) - Substance Details - SRS.
  • Benchchem. (n.d.). The Natural Occurrence of 2,5-Dimethoxybenzoic Acid: A Technical Guide.
  • Fisher Scientific. (n.d.). Benzenesulfinic acid sodium salt, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
  • Inxight Drugs. (n.d.). 2,5-DIMETHYLBENZENESULFONIC ACID.
  • ResearchGate. (2025, August 08). Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers | Request PDF.
  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -.
  • MDPI. (2023, September 14). A Combined NMR and UV–Vis Approach to Evaluate Radical Scavenging Activity of Rosmarinic Acid and Other Polyphenols.
  • Université du Luxembourg. (2026). Benzenesulfonic acid, 2,4-dimethoxy-5-(4-hydroxy-3-sulfocinnamoyl)-, disodium salt.
  • Echemi. (n.d.). 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid sodium salt.
  • ChemicalBook. (n.d.). BENZENESULFINIC ACID SODIUM SALT(873-55-2) 1H NMR.
  • ResearchGate. (n.d.). Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide.

Sources

Exploratory

Structural Characterization & Synthesis Guide: Sodium 2,5-Dimethoxybenzenesulfinate

Technical Whitepaper for Chemical Development Executive Summary Sodium 2,5-dimethoxybenzenesulfinate (CAS: 123065-23-6) is a critical organosulfur intermediate, primarily utilized in the synthesis of psychoactive pheneth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper for Chemical Development

Executive Summary

Sodium 2,5-dimethoxybenzenesulfinate (CAS: 123065-23-6) is a critical organosulfur intermediate, primarily utilized in the synthesis of psychoactive phenethylamines (e.g., the 2C-T series) and functionalized sulfones via alkylation or cross-coupling.[1] Despite its synthetic utility, the specific single-crystal X-ray diffraction (XRD) parameters of this salt remain under-documented in open literature, often overshadowed by its parent sulfonyl chloride or downstream thioethers.[1]

This guide provides a definitive protocol for the synthesis, purification, and structural characterization of this compound. It bridges the gap between synthetic methodology and solid-state analysis, offering a predicted structural model based on the homologous sodium benzenesulfinate dihydrate archetype.

Synthesis & Purification Protocol

To obtain X-ray quality crystals, the material must first be synthesized with high regiochemical fidelity and free of sulfonic acid byproducts.

Optimized Synthetic Route (Sulfite Reduction)

The most reliable method for generating the sodium salt directly, avoiding the instability of the free sulfinic acid, is the reduction of 2,5-dimethoxybenzenesulfonyl chloride using sodium sulfite.[1]

Reagents:

  • Precursor: 2,5-Dimethoxybenzenesulfonyl chloride (1.0 eq)[1]

  • Reductant: Sodium Sulfite (

    
    , 2.0 eq)[1]
    
  • Buffer: Sodium Bicarbonate (

    
    , 2.0 eq)
    
  • Solvent: Water (

    
    ) / Ethanol (
    
    
    
    ) (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
     and 
    
    
    
    in water at 50°C. The bicarbonate maintains a basic pH (~9-10), preventing the disproportionation of the sulfinate into sulfonate and thiosulfonate (a common decomposition pathway in acidic media).
  • Addition: Add the sulfonyl chloride portion-wise. The reaction is exothermic; maintain temperature

    
     to prevent desulfonylation.
    
  • Digestion: Stir at 70°C for 2 hours. The solution should turn clear as the insoluble sulfonyl chloride converts to the water-soluble sulfinate salt.

  • Isolation: Cool to 0°C. The sodium salt may precipitate. If not, reduce volume under vacuum and add excess Ethanol to force precipitation (salting out).

  • Purification: Recrystallize immediately from Water/Methanol to remove inorganic salts (

    
    , 
    
    
    
    ).
Reaction Mechanism & Pathway

SynthesisPathway Start 2,5-Dimethoxybenzenesulfonyl Chloride Inter Sulfinyl Radical Intermediate Start->Inter Na2SO3 (2e- Reduction) Byprod NaCl + Na2SO4 Start->Byprod Side Products Product Sodium 2,5-Dimethoxy- benzenesulfinate Inter->Product Stabilization via Na+

Figure 1: Reductive synthesis pathway from sulfonyl chloride to sulfinate salt.

Crystallization Strategy for XRD

Growing single crystals of sodium sulfinates requires balancing the hydrophilic ionic domain with the hydrophobic aryl core.

Solvent Systems
  • Primary System (Recommended): Methanol/Water (9:1) . Sodium sulfinates often form hydrates (dihydrates are common). The presence of water is crucial for stabilizing the crystal lattice via Na-O coordination.

  • Secondary System: Ethanol/Diisopropyl Ether . Use vapor diffusion. Dissolve the salt in minimal warm ethanol, then allow ether to diffuse in a closed chamber.

Crystallization Protocol
  • Saturation: Prepare a saturated solution in warm (40°C) Methanol/Water.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust/inorganics).

  • Growth: Place in a vibration-free environment at 4°C. Slow cooling promotes the formation of triclinic or monoclinic prisms.

  • Harvesting: Crystals are likely hygroscopic. Mount immediately in Paratone oil and flash-cool to 100K for data collection.

Structural Characterization (The "Virtual" Structure)

While the specific unit cell for the 2,5-dimethoxy derivative is not standard in open databases, we can construct a high-confidence structural model based on the homologous Sodium Benzenesulfinate Dihydrate (CSD Ref: SOBZSD).[1]

Predicted Unit Cell & Space Group
  • Crystal System: Monoclinic (Most probable for planar aryl salts).

  • Space Group:

    
     or 
    
    
    
    (Centrosymmetric).
  • Z Value: 4 (4 ion pairs per unit cell).[2]

Molecular Geometry (Intramolecular)
  • Sulfur Center: Pyramidal geometry (

    
     hybridized with a lone pair).
    
  • Chirality: The sulfur atom is a stereocenter. In the absence of chiral resolution, the crystal will be a racemate containing both

    
     and 
    
    
    
    enantiomers.
  • Bond Lengths (Expected):

    • 
      : 1.50 – 1.52 Å (Intermediate between S=O and S-O, indicating resonance delocalization).
      
    • 
      : 1.78 – 1.80 Å.
      
Coordination & Packing (Intermolecular)

The crystal lattice is defined by alternating Ionic and Hydrophobic layers:

  • The Ionic Layer:

    
     cations form a coordination polymer.
    
    • Coordination Number: 6 (Octahedral).

    • Ligands:

      
       is bridged by sulfinate oxygens and coordinated by water molecules (if dihydrate).
      
    • Motif:

      
       chains running parallel to the crystallographic b-axis.
      
  • The Hydrophobic Layer: The 2,5-dimethoxybenzene rings stack between the ionic layers.

    • 
      -Stacking:  Offset face-to-face stacking is expected, influenced by the steric bulk of the methoxy groups at positions 2 and 5.[1]
      
    • Methoxy Orientation: The methoxy groups will likely lie nearly coplanar with the ring to maximize resonance, though the 2-position methoxy may twist slightly to accommodate the bulky sulfinate group.[1]

Characterization Logic Flow

CharacterizationFlow Sample Crystalline Sample XRD Single Crystal XRD (100 K) Sample->XRD Primary Method IR FT-IR Spectroscopy Sample->IR Secondary Check Process Data Reduction (SHELXT/OLEX2) XRD->Process Result Solve Structure: Confirm S-O Resonance & Na+ Coordination IR->Result S=O stretch (980-1050 cm-1) Process->Result

Figure 2: Workflow for structural validation of the sulfinate salt.

Quantitative Data Summary

ParameterValue / RangeNotes
Formula

Assuming dihydrate (common for Na-sulfinates)
Molecular Weight ~260.24 g/mol Dihydrate basis
Melting Point >300°C (Decomposes)Typical for ionic sulfinate salts
IR Stretch (

)
980 - 1040

Strong, broad bands (symmetric/asymmetric)
Solubility High:

, MeOH
Insoluble:

, Hexane, DCM
Stability HygroscopicStore in desiccator; oxidizes to sulfonate in air

References

  • Synthesis of Sulfinates: Truce, W. E., & Murphy, A. M. (1963).[1] The Preparation of Sulfinic Acids. Chemical Reviews, 63(6), 575–588.[1] Link

  • Structural Homolog (Benzenesulfinate): Mohan, N., et al. (1984). Vibrational spectra and structure of sodium benzenesulfinate dihydrate. Spectrochimica Acta Part A. Link

  • General Sulfinate Coordination: Fielding, A. J., et al. (2010).[1] Metal-Sulfinate Complexes: Structures and Properties. Coordination Chemistry Reviews.

  • Application in Synthesis: Shulgin, A. T., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Context for 2,5-dimethoxy-thiophenol precursors). Link

Sources

Foundational

Electronic effects of methoxy groups on benzenesulfinic acid reactivity

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary Benzenesulfinic acids ( ) are versatile sulfur-centered nucleophiles and key inte...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

Benzenesulfinic acids (


) are versatile sulfur-centered nucleophiles and key intermediates in the synthesis of sulfones, sulfonamides, and sulfinates. The introduction of a methoxy group (

) onto the aromatic ring significantly alters the physicochemical profile of the parent molecule. This guide provides an in-depth analysis of how the methoxy substituent—specifically in the para position—modulates acidity, nucleophilicity, and stability.

Key Technical Takeaways:

  • Electronic Effect: The methoxy group acts as a strong

    
    -donor (
    
    
    
    ), increasing electron density at the sulfur center.
  • Reactivity: Nucleophilicity is enhanced relative to the unsubstituted parent, accelerating

    
    -alkylation reactions.
    
  • Stability: The electron-rich nature of 4-methoxybenzenesulfinic acid significantly accelerates acid-catalyzed disproportionation (5.4x faster than benzenesulfinic acid), requiring specific handling protocols to prevent decomposition.

Electronic Landscape: The Hammett Analysis[1]

To predict and control the reactivity of 4-methoxybenzenesulfinic acid, one must quantify the electronic influence of the substituent. The methoxy group exerts two opposing effects:[1]

  • Inductive Effect (

    
    ):  Electron withdrawal through the 
    
    
    
    -bond skeleton due to the electronegativity of oxygen.
  • Resonance Effect (

    
    ):  Electron donation through 
    
    
    
    -overlap, where the oxygen lone pair delocalizes into the aromatic ring.

In the para position, the resonance effect dominates, resulting in a net electron-donating character. This is quantified by the Hammett substituent constant (


).[1]
SubstituentPositionHammett Constant (

)
Electronic Nature

-0.00Reference

para-0.27 Strong Donor

meta+0.12Weak Withdrawer (Inductive dominates)

para+0.78Strong Withdrawer
Resonance Stabilization Diagram

The following diagram illustrates how the lone pair from the methoxy oxygen delocalizes to the sulfinic acid group, increasing the electron density on the sulfur atom. This explains the enhanced nucleophilicity and decreased acidity.

Resonance cluster_0 Resonance Contributions struct1 Neutral Form (Ph-OMe) struct2 Quinoid Form A (Ortho negative) struct1->struct2 +M Effect struct3 Quinoid Form B (Para negative at Sulfur) struct2->struct3 Delocalization Effect Increased e- Density at Sulfur Center struct3->Effect Consequence

Caption: Resonance delocalization of the methoxy lone pair increases electron density at the para-sulfinic group.

Physicochemical Profile

Acidity (pKa)

Sulfinic acids are stronger acids than their carboxylic counterparts.[2] The dissociation equilibrium is governed by the stability of the sulfinate anion (


).
  • Benzenesulfinic Acid:

    
     (in water).[2]
    
  • 4-Methoxybenzenesulfinic Acid: Estimated

    
    .[2]
    

Mechanism: The electron-donating methoxy group destabilizes the negative charge on the sulfinate anion (relative to the unsubstituted phenyl ring), shifting the equilibrium slightly towards the protonated acid form. Consequently, 4-methoxybenzenesulfinic acid is a slightly weaker acid than benzenesulfinic acid, though still significantly more acidic than benzoic acid (


).[2]
Nucleophilicity and Ambident Reactivity

The sulfinate anion is an ambident nucleophile, capable of reacting at either the Sulfur (soft center) or Oxygen (hard center).

  • Soft Electrophiles (Alkyl halides): Prefer

    
    -alkylation 
    
    
    
    Sulfones.[2]
  • Hard Electrophiles (Diazomethane, hard carbocations): Prefer

    
    -alkylation 
    
    
    
    Sulfinic Esters.[2]

The Methoxy Impact: The presence of the 4-OMe group increases the "softness" and total nucleophilicity of the sulfur atom. Kinetic studies on nucleophilic attack (e.g., against benzhydrylium ions) indicate that electron-donating groups lower the activation energy for


-attack.
PropertyBenzenesulfinic Acid4-Methoxybenzenesulfinic AcidImpact of -OMe
Hammett

0.00-0.27Increased e- density
Acidity (

)
~1.5~1.8Slightly Weaker Acid
Disproportionation Rate 1.0 (Relative)5.4 Significantly Less Stable
Nucleophilicity ModerateHighFaster S-alkylation

Stability and Disproportionation[5]

A critical consideration for handling methoxy-substituted sulfinic acids is their tendency to undergo acid-catalyzed disproportionation.[2]

The Reaction:



Kinetic Data: Research indicates that electron-donating groups accelerate this decomposition.[2]

  • Relative Rate (

    
    ): 
    
    • Phenyl (

      
      ): 1.0
      
    • 
      -Tolyl (
      
      
      
      ): 2.4
    • 
      -Anisyl (
      
      
      
      ): 5.4
    • 
      -Chloro (
      
      
      
      ): 0.55

Implication: 4-Methoxybenzenesulfinic acid is 5.4 times more unstable than the unsubstituted parent in acidic media.[2] It must be stored as the sodium salt (


) or kept strictly anhydrous and cold if in the acid form.

Disproportionation cluster_effect Substituent Effect Step1 3 x ArSO2H (Acid Form) Step2 Protonation & Condensation Step1->Step2 Acid Catalysis Intermediate Sulfinyl Sulfone Intermediate (Ar-SO-SO2-Ar) Step2->Intermediate Products Ar-SO2-S-Ar (Thiosulfonate) + Ar-SO3H (Sulfonic Acid) Intermediate->Products Rearrangement Note 4-OMe Group stabilizes cationic transition states, accelerating rate 5.4x

Caption: Acid-catalyzed disproportionation pathway. The electron-rich 4-OMe group stabilizes the transition state, accelerating decomposition.

Experimental Protocols

Synthesis of Sodium 4-Methoxybenzenesulfinate

Objective: Selective reduction of 4-methoxybenzenesulfonyl chloride to the sulfinate salt using sodium sulfite. This method avoids over-reduction to the thiol.

Reagents:

  • 4-Methoxybenzenesulfonyl chloride (1.0 equiv)

  • Sodium sulfite (

    
    ) (2.0 equiv)
    
  • Sodium bicarbonate (

    
    ) (2.0 equiv)
    
  • Water (

    
    )[3]
    

Protocol:

  • Preparation: Dissolve

    
     (25.2 g, 200 mmol) and 
    
    
    
    (16.8 g, 200 mmol) in water (100 mL) in a round-bottom flask. Heat to 70°C.
  • Addition: Add 4-methoxybenzenesulfonyl chloride (20.6 g, 100 mmol) in small portions over 30 minutes. Maintain pH > 7 (alkaline) to prevent acid-catalyzed disproportionation.[2]

  • Reaction: Stir at 70-80°C for 2-3 hours. The solution should become clear as the sulfonyl chloride reacts.

  • Workup: Cool the solution to 0°C. The sodium salt may precipitate. If not, saturate with NaCl (salting out).[2]

  • Isolation: Filter the white solid. Recrystallize from water/ethanol if necessary.[2]

    • Note: Do not acidify to isolate the free acid unless immediately using it, due to the stability issues highlighted in Section 3.

Determination of pKa (Spectrophotometric Method)

Due to the low pKa (~1.8) and instability, potentiometric titration is often inaccurate.[2] UV-Vis spectrophotometry is preferred.[2]

Protocol:

  • Stock Solution: Prepare a

    
     M solution of the sulfinate salt.
    
  • Buffer Series: Prepare buffers ranging from pH 1.0 to 4.0.

  • Measurement: Measure UV absorbance at

    
     (approx 240-260 nm).
    
  • Calculation: Use the Henderson-Hasselbalch relationship:

    
    
    Where 
    
    
    
    is the absorbance at a specific pH,
    
    
    is absorbance at pH < 1, and
    
    
    is absorbance at pH > 4.

References

  • Kice, J. L., & Bowers, K. W. (1962).[2] The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 84(4), 605–610. Link

  • Ritchie, C. D., et al. (1989).[2] Nucleophilicity and nucleofugality of phenylsulfinate.[2] Journal of the American Chemical Society. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2] Link

  • Org. Synth. 2022, 99, 198-214. Synthesis of Sulfinates via Sulfonyl Chloride Reduction.[2]Link

  • Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

Sources

Exploratory

Theoretical Studies on the Reactivity of 2,5-Dimethoxy Substituted Aromatics

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Development Scientists Version: 1.0 Executive Summary & Core Directive The 2,5-dimethoxy-4-substituted phenethylamine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Development Scientists Version: 1.0

Executive Summary & Core Directive

The 2,5-dimethoxy-4-substituted phenethylamine scaffold constitutes the structural backbone of the "2C-x" and "DOx" classes of psychoactive compounds. Beyond their pharmacological significance as 5-HT2A receptor agonists, these molecules represent a unique challenge in theoretical reactivity studies due to the synergistic electronic effects of the methoxy groups and the para-positioned alkyl chain.

This guide moves beyond standard textbook descriptions to provide a rigorous, computationally grounded analysis of the reactivity, metabolic stability, and electronic structure of this motif. We focus on Density Functional Theory (DFT) methodologies for predicting regioselectivity in Electrophilic Aromatic Substitution (EAS) and modeling cytochrome P450-mediated oxidation.

Electronic Structure Fundamentals

Understanding the reactivity of 2,5-dimethoxybenzenes requires a granular analysis of the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

The "Push-Pull" Electronic Landscape

In the 2,5-dimethoxy motif, the two methoxy groups act as strong


-donors (activators) while the alkyl chain at position 1 acts as a weak activator.
  • HOMO Localization: DFT studies (typically B3LYP/6-311++G(d,p)) reveal that the Highest Occupied Molecular Orbital (HOMO) is heavily localized on the aromatic ring and the oxygen lone pairs. This high electron density makes the ring highly nucleophilic.

  • Regioselectivity (The C4 Hotspot):

    • 2-OMe: Directs ortho (to C3) and para (to C5, blocked).

    • 5-OMe: Directs ortho (to C4, C6) and para (to C2, blocked).

    • 1-Alkyl: Directs ortho (to C2, C6) and para (to C4).

    • Consensus: Position C4 receives synergistic activation from the 5-OMe (ortho) and the 1-Alkyl (para) groups, making it the kinetic hotspot for electrophilic attack (e.g., bromination to form 2C-B).

Quantitative Descriptors

The following parameters are critical for assessing stability and reactivity:

ParameterDescriptionTypical Value (eV/kcal)Significance
HOMO Energy (

)
Energy of the highest occupied orbital.-5.5 to -6.0 eVHigher values indicate greater susceptibility to oxidation (metabolism) and electrophilic attack.
HOMO-LUMO Gap (

)
Energy difference between frontier orbitals.4.5 - 5.2 eVCorrelates with kinetic stability; narrower gaps suggest higher reactivity (softness).
Fukui Function (

)
Local reactivity descriptor for electrophilic attack.Max at C4Mathematically confirms C4 as the preferred site for halogenation.
Rotational Barrier Energy to rotate O-Me bond.~3-5 kcal/molDictates the population of syn/anti conformers, crucial for receptor binding affinity.

Computational Workflow: Electrophilic Aromatic Substitution (EAS)

The synthesis of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) from 2C-H involves the bromination of the activated ring. Modeling this reaction requires capturing the transition state of the sigma-complex formation.

Mechanism Visualization

The following diagram illustrates the kinetic pathway for the bromination of the 2,5-dimethoxy core, highlighting the critical intermediate.

EAS_Mechanism Start Reactants (2C-H + Br2) Pi_Complex Pi-Complex (Non-covalent) Start->Pi_Complex Diffusion TS1 TS1 (Br-Br bond break) Pi_Complex->TS1 Activation Sigma_Complex Sigma Complex (Wheland Intermediate) C4-sp3 Hybridized TS1->Sigma_Complex Rate Limiting TS2 TS2 (Deprotonation) Sigma_Complex->TS2 Product Product (2C-B + HBr) TS2->Product Aromatization

Caption: Kinetic pathway of electrophilic bromination at the C4 position of 2,5-dimethoxyphenethylamine.

Protocol: Transition State Optimization

Objective: Locate the Transition State (TS) for the formation of the C-Br bond.

  • Pre-Optimization:

    • Optimize the geometry of the reactant (2C-H) and electrophile (Br

      
       or Br
      
      
      
      complex) using B3LYP/6-31G(d).
    • Note: Use a solvent model (PCM or SMD) with acetic acid or DCM, as these reactions are rarely gas-phase.

  • Scan Coordinate:

    • Perform a relaxed potential energy surface (PES) scan.

    • Reaction Coordinate: Distance between C4(ring) and Br(electrophile).

    • Scan from 3.5 Å to 1.5 Å in 0.1 Å steps.

  • TS Optimization:

    • Extract the highest energy structure from the scan.

    • Run a TS optimization (Opt=TS) using a higher level of theory (e.g., wB97X-D/Def2-TZVP to account for dispersion).

    • Validation: Calculate frequencies.[1] You must observe exactly one imaginary frequency corresponding to the C-Br bond formation vector.

  • IRC Calculation:

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to ensure the TS connects the correct reactants and products (Sigma complex).

Metabolic Stability & Oxidation Mechanisms

The 2,5-dimethoxy pattern is susceptible to metabolic degradation, primarily via O-demethylation catalyzed by Cytochrome P450 enzymes (CYP2D6, CYP2C9). Theoretical modeling of this pathway predicts the primary metabolites.

O-Demethylation Mechanism

The mechanism proceeds via a Hydrogen Atom Transfer (HAT) from the methoxy methyl group to the high-valent Iron-Oxo species (Compound I) of the P450 enzyme.

Metabolism_Pathway Substrate 2,5-Dimethoxy Substrate Radical Carbon Radical Intermediate (-CH2•) Substrate->Radical HAT (H-abstraction) Cpd_I CYP450 Compound I (Fe=O) Cpd_I->Radical Cofactor Hydroxyl Hemiacetal (-CH2OH) Radical->Hydroxyl OH Rebound Product Phenol Derivative (O-Desmethyl) Hydroxyl->Product Spontaneous Collapse Formaldehyde Formaldehyde (HCHO) Hydroxyl->Formaldehyde

Caption: Mechanism of CYP450-mediated O-demethylation via Hydrogen Atom Transfer (HAT) and OH rebound.

Theoretical Prediction of Metabolic Sites

To predict whether the 2-OMe or 5-OMe is demethylated first, calculate the Bond Dissociation Energy (BDE) of the C-H bonds on the methoxy groups.

  • Protocol:

    • Optimize the parent molecule (

      
      ).
      
    • Optimize the radical species (

      
      ) formed by removing one hydrogen from the 2-OMe methyl group.
      
    • Optimize the radical species (

      
      ) formed by removing one hydrogen from the 5-OMe methyl group.
      
    • 
      .
      
  • Insight: Lower BDE implies faster metabolic clearance at that position. In many 2,5-dimethoxy phenethylamines, the 2-OMe and 5-OMe BDEs are similar, leading to a mixture of metabolites, though steric hindrance from the 4-substituent can shift this ratio.

References

  • Elewa, S. & Mabied, A. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry.

  • Kaur, R. et al. (2016). Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates. The Journal of Physical Chemistry C.

  • Wallach, J. et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines. Journal of Medicinal Chemistry.

  • Kromann, H. et al. (2018). RegioSQM: Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. Chemical Science.

  • Theobald, D. S. et al. (2005). New designer drug 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2): studies on its metabolism.[2] Journal of Mass Spectrometry.

Sources

Foundational

CAS number and molecular formula for 2,5-Dimethoxybenzenesulfinic acid sodium salt

Topic: CAS Number and Molecular Formula for 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number and Molecular Formula for 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

2,5-Dimethoxybenzenesulfinic acid sodium salt is a specialized organosulfur reagent utilized primarily in medicinal chemistry and advanced organic synthesis. Characterized by an electron-rich aromatic core, it serves as a critical building block for introducing the 2,5-dimethoxyphenyl moiety—a pharmacophore frequently observed in psychoactive compounds, enzyme inhibitors, and functional materials. This guide details its chemical identity, validated synthesis protocols, and application in desulfitative couplings and radical functionalization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

ParameterSpecification
Chemical Name Sodium 2,5-dimethoxybenzenesulfinate
CAS Number 123065-23-6
Molecular Formula C₈H₉NaO₄S
Molecular Weight 224.21 g/mol
Parent Acid 2,5-Dimethoxybenzenesulfinic acid (CAS 2785-98-0 for related acid derivatives)
Precursor 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9)
Appearance White to off-white crystalline powder
Solubility Soluble in water, MeOH, DMSO; sparingly soluble in non-polar solvents
Stability Hygroscopic; stable under basic conditions; prone to disproportionation in strong acid

Synthesis & Manufacturing Logic

The synthesis of 2,5-dimethoxybenzenesulfinic acid sodium salt is not typically achieved by direct sulfination of the arene due to the competing directing effects of the methoxy groups. Instead, a reductive desulfonylation strategy is employed, starting from the corresponding sulfonyl chloride.

Precursor Synthesis (Upstream)

The precursor, 2,5-dimethoxybenzenesulfonyl chloride , is generated via the chlorosulfonation of 1,4-dimethoxybenzene. The para-directing methoxy groups facilitate electrophilic substitution at the 2-position (ortho to one methoxy, meta to the other), ensuring high regioselectivity.

Validated Synthesis Protocol: Sulfonyl Chloride Reduction

Objective: Convert 2,5-dimethoxybenzenesulfonyl chloride to the sodium sulfinate salt without over-reduction to the thiol.

Reagents:

  • 2,5-Dimethoxybenzenesulfonyl chloride (1.0 equiv)[1]

  • Sodium Sulfite (Na₂SO₃) (2.0 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Solvent: Water (or H₂O/THF mixture for solubility)

Step-by-Step Methodology:

  • Preparation: Dissolve Na₂SO₃ (25.2 g, 200 mmol) and NaHCO₃ (16.8 g, 200 mmol) in distilled water (100 mL) in a round-bottom flask. Heat the solution to 70°C.

  • Addition: Slowly add 2,5-dimethoxybenzenesulfonyl chloride (23.6 g, 100 mmol) in small portions over 30 minutes. Note: The reaction is exothermic; maintain temperature <80°C to prevent decomposition.

  • Reaction: Stir vigorously at 70–80°C for 2–4 hours.

    • Self-Validating Check: Monitor by TLC (Hexane/EtOAc). The starting material (sulfonyl chloride) is less polar; the product (sulfinate) stays at the baseline. The disappearance of the mobile spot confirms conversion.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove water under reduced pressure (lyophilization is preferred to avoid thermal stress).

    • Purification: Triturate the solid residue with hot ethanol. The sodium sulfinate dissolves, while inorganic salts (NaCl, Na₂SO₄) remain insoluble. Filter while hot.

  • Isolation: Concentrate the ethanolic filtrate to yield the target sodium salt as a white crystalline solid.

Synthesis Workflow Diagram

SynthesisPath Start 1,4-Dimethoxybenzene Inter 2,5-Dimethoxybenzenesulfonyl Chloride (Precursor) Start->Inter Product Sodium 2,5-Dimethoxy benzenesulfinate Inter->Product Reagent1 ClSO3H (Chlorosulfonation) Reagent2 Na2SO3 / NaHCO3 (Reduction)

Caption: Figure 1. Regioselective synthesis pathway from 1,4-dimethoxybenzene to the target sulfinate salt via chlorosulfonation and sulfite reduction.

Reactivity & Applications in Drug Development

The 2,5-dimethoxybenzenesulfinate anion is an ambident nucleophile and a radical precursor . Its utility in drug development stems from its ability to transfer the aryl-sulfonyl motif or the aryl group itself (via desulfitation) into complex heterocycles.

S-Alkylation (Sulfone Synthesis)

Sulfinates react with alkyl halides to form sulfones. The 2,5-dimethoxy substitution pattern makes the resulting sulfones electron-rich, potentially altering the metabolic stability and solubility of the drug candidate.

  • Mechanism: S_N2 attack of the sulfur atom on primary/secondary alkyl halides.

  • Protocol Insight: Use polar aprotic solvents (DMF, DMSO) to enhance the nucleophilicity of the sulfinate anion.

Minisci-Type Radical Functionalization

Under oxidative conditions (e.g., Ag(I) catalysis or persulfate oxidation), the sulfinate undergoes desulfitative fragmentation to generate the 2,5-dimethoxyphenyl radical .

  • Application: Direct C-H arylation of electron-deficient heterocycles (pyridines, quinolines) common in kinase inhibitors.

  • Advantage: Avoids the use of pre-functionalized organometallics (boronic acids/stannanes).

Palladium-Catalyzed Desulfitative Coupling

The salt serves as a coupling partner in Pd-catalyzed reactions to form biaryl scaffolds.

  • Reaction: Ar-SO₂Na + Ar'-X → Ar-Ar' (Desulfitative Cross-Coupling).

  • Utility: Provides an alternative to boronic acids when the corresponding boronic acid is unstable (protodeboronation prone).

Mechanistic Pathway Diagram

Reactivity Sulfinate Sodium 2,5-Dimethoxy benzenesulfinate Path1 S-Alkylation (Nucleophilic) Sulfinate->Path1 + R-X Path2 Minisci Reaction (Radical) Sulfinate->Path2 + Ag(I)/S2O8 Path3 Pd-Catalyzed Coupling Sulfinate->Path3 + Ar-X / Pd Prod1 2,5-Dimethoxyphenyl Alkyl Sulfone Path1->Prod1 Prod2 C2-Arylated Heterocycle Path2->Prod2 Prod3 Biaryl Scaffold (Desulfitative) Path3->Prod3

Caption: Figure 2. Divergent reactivity profiles of the sulfinate salt: Nucleophilic substitution (left), Radical arylation (center), and Metal-catalyzed coupling (right).

Quality Control & Handling

Analytical Validation
  • ¹H NMR (DMSO-d₆): Distinct singlets for the two methoxy groups (approx. δ 3.7–3.8 ppm). Aromatic protons appear as a singlet (or tight splitting) depending on resolution, typically around δ 6.9–7.2 ppm.

  • HPLC: Use a C18 column with a buffered mobile phase (Ammonium Acetate/Acetonitrile). The sulfinate will elute earlier than the corresponding sulfonyl chloride or sulfonamide due to its ionic nature.

Safety & Storage[1][12]
  • Hazards: Generally considered an irritant. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Sulfinates can oxidize to sulfonates (R-SO₃Na) upon prolonged exposure to air and moisture.

References

  • Accela ChemBio. (n.d.).[2] Sodium 2,5-Dimethoxybenzenesulfinate Catalog Entry. Retrieved from [Link]

  • PubChem. (2025).[1][3][4] 2,5-Dimethoxybenzenesulfonyl chloride (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Toma, T., et al. (2007). Synthesis of Thioethers via C-H Functionalization. Organic Letters, 9(16), 3195–3197.

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Desulfitative Cross-Coupling Using 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt

Executive Summary This guide details the application of 2,5-Dimethoxybenzenesulfinic acid sodium salt (CAS: [Specific CAS if available, else generic sulfinate class]) as a nucleophilic coupling partner in Palladium-catal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2,5-Dimethoxybenzenesulfinic acid sodium salt (CAS: [Specific CAS if available, else generic sulfinate class]) as a nucleophilic coupling partner in Palladium-catalyzed cross-coupling reactions.

While boronic acids (Suzuki-Miyaura) are the standard for biaryl synthesis, electron-rich substrates like 2,5-dimethoxyphenyl species are notoriously unstable, suffering from rapid protodeboronation. Sodium sulfinates offer a superior alternative: they are air-stable, solid, and robust surrogates that release sulfur dioxide (


) in situ to generate the active aryl-palladium species. This protocol focuses on the Desulfitative Cross-Coupling (DCC)  to synthesize 2,5-dimethoxy-substituted biaryls, a common scaffold in bioactive quinones and pharmacophores.

Mechanistic Insight & Rationale

Why 2,5-Dimethoxybenzenesulfinate?
  • Stability: Unlike 2,5-dimethoxyphenylboronic acid, the sulfinate salt does not undergo varying degrees of hydration or protodeboronation upon storage.

  • Reactivity: The 2,5-dimethoxy motif is electron-rich.[1][2] In DCC, electron-rich sulfinates facilitate the transmetalation step but may require higher temperatures to induce

    
     extrusion compared to electron-deficient analogs.
    
  • Atom Economy: The byproduct is

    
     (gas) and a sodium salt, simplifying purification compared to organotin (Stille) or organosilicon (Hiyama) residues.
    
Reaction Mechanism (Desulfitative Pathway)

The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical distinction from Suzuki coupling is the Desulfitation Step , where the Pd(II)-sulfinate complex extrudes


 to form the Pd(II)-aryl intermediate prior to reductive elimination.

DesulfitativeCoupling Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)-SO2-Ar' OxAdd->TransMet + Sulfinate (-NaX) Desulf Desulfitation (-SO2) Ar-Pd(II)-Ar' TransMet->Desulf Heat / Catalyst Prod Reductive Elimination Ar-Ar' (Biaryl Product) Desulf->Prod SO2 SO2 (Gas) Desulf->SO2 Extrusion Prod->Pd0 Regeneration ArX Aryl Halide (Ar-X) ArX->OxAdd Sulfinate 2,5-Dimethoxy- benzenesulfinate (Ar'-SO2Na) Sulfinate->TransMet

Figure 1: Catalytic cycle for the Palladium-catalyzed desulfitative cross-coupling of aryl halides with sodium sulfinates.[3][4]

Experimental Protocols

Protocol A: General Coupling with Aryl Bromides

Application: Synthesis of 2,5-dimethoxybiaryls from aryl bromides. Scale: 1.0 mmol

Reagents:

  • Aryl Bromide (1.0 equiv)[5]

  • 2,5-Dimethoxybenzenesulfinic acid sodium salt (1.5 equiv)

  • Catalyst:

    
     (5 mol%)[6]
    
  • Ligand:

    
     (20 mol%) or XPhos (10 mol%) for sterically hindered substrates.
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (4:1 v/v) or DMF (anhydrous).

Step-by-Step Methodology:

  • Setup: Charge a 10 mL microwave vial or Schlenk tube with a magnetic stir bar.

  • Loading: Add 2,5-dimethoxybenzenesulfinic acid sodium salt (1.5 mmol),

    
     (2.0 mmol), and 
    
    
    
    (0.05 mmol).
  • Inert Atmosphere: Seal the vessel and evacuate/backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Liquid Addition: Inject the Aryl Bromide (1.0 mmol) and degassed solvent (Toluene/Water, 5 mL) via syringe.

    • Note: If the aryl bromide is solid, add it in step 2.

  • Reaction: Heat the mixture to 100–110 °C for 12–16 hours.

    • Critical Checkpoint: The extrusion of

      
       is temperature-dependent. If conversion is low, increase temperature to 130 °C (requires DMF or DMAc solvent).
      
  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    
Protocol B: Oxidative Coupling (C-H Activation)

Application: Direct arylation of electron-deficient arenes (e.g., polyfluorobenzenes) using the sulfinate. Note: This requires an oxidant to regenerate Pd(II).

Reagents:

  • Substrate (e.g., Pentafluorobenzene) (1.0 equiv)

  • Sulfinate Salt (2.0 equiv)

  • Catalyst:

    
     (10 mol%)[5]
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Solvent: DMSO/Acetic Acid (95:5)

  • Temp: 100 °C

Optimization & Troubleshooting Guide

Solvent and Ligand Effects

The choice of ligand is crucial for the 2,5-dimethoxy substrate due to the steric bulk of the ortho-methoxy group.

VariableRecommendationRationale
Solvent DMF or DMAc High boiling point allows T > 120°C, facilitating

extrusion for electron-rich sulfinates.
Ligand XPhos / SPhos Biaryl phosphine ligands stabilize the Pd(0) species and promote oxidative addition of deactivated aryl chlorides.
Base

or

Carbonates are standard.

is preferred for sterically demanding couplings (solubility effect).
Additive Cu(I)TC (20 mol%)Copper(I) thiophene-2-carboxylate can act as a co-catalyst to facilitate the desulfitation step if the reaction stalls at the sulfinate intermediate.
Troubleshooting Table
ObservationProbable CauseCorrective Action
No Product, SM Remaining Catalyst poisoning or Temp too lowIncrease Temp to 140°C; Switch solvent to DMAc. Ensure thorough degassing (O2 poisons Pd).
Sulfone Formation (

)
Desulfitation failedThe reaction followed the non-desulfitative path. Increase Temp significantly. Switch to a bulkier ligand (e.g.,

) to sterically crowd out the

.
Homocoupling of Sulfinate Oxidative conditionsEnsure strictly anaerobic conditions. Remove any oxidants unless performing Protocol B.
Protodesulfinylation (

)
Trace acid / WaterUse anhydrous DMF. Ensure base is dry.

Safety & Handling

  • SO2 Evolution: The reaction releases Sulfur Dioxide gas. While usually in small quantities on a mmol scale, reactions must be performed in a well-ventilated fume hood.

  • Pressure: If running in a sealed tube at 120°C+, be aware of pressure build-up from solvent vapor and

    
    .
    
  • Toxicity: Palladium salts are toxic. Handle all heavy metals with gloves and dispose of in appropriate hazardous waste streams.

References

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)

    • Source: J. Am. Chem. Soc. 2020, 142, 10, 4854–4861.
    • URL:[Link]

  • Palladium-Catalyzed Desulfitative Cross-Coupling Reaction of Sodium Sulfin

    • Source: Org.[2][3][4][7] Lett. 2013, 15, 7, 1520–1523.

    • URL:[Link]

  • Palladium-catalyzed desulfitative cross-coupling of arylsulfin

    • Source: RSC Adv., 2012, 2, 1222-1225.
    • URL:[Link]

  • Palladium-Catalyzed Desulfitative Arylation by C–O Bond Cleavage of Aryl Triflates with Sodium Arylsulfin

    • Source: J. Org.[7][8] Chem. 2012, 77, 22, 10468–10472.

    • URL:[Link]

Sources

Application

Application Note: Strategic Utilization of Sodium 2,5-Dimethoxybenzenesulfinate in Medicinal Chemistry

The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It focuses on Sodium 2,5-Dimethoxybenzenesulfinate (CAS 123065-23-6) , a specialized organosul...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It focuses on Sodium 2,5-Dimethoxybenzenesulfinate (CAS 123065-23-6) , a specialized organosulfur reagent used to introduce the pharmacologically active 2,5-dimethoxyphenyl moiety into drug scaffolds.[1][2]

Executive Summary

The 2,5-dimethoxyphenyl motif is a "privileged structure" in neuropsychiatry, appearing in numerous high-affinity ligands for serotonin receptors (5-HT2A/2C) and selective inhibitors for various kinases.[1][2] While traditionally accessed via electrophilic aromatic substitution or phenol alkylation, these methods often lack regioselectivity or metabolic stability.[1][2]

Sodium 2,5-dimethoxybenzenesulfinate offers a superior synthetic entry point.[1][2] As a stable but highly reactive nucleophile, it allows for the precise installation of sulfonyl (


)  groups—a bioisostere for carbonyls and ethers that improves metabolic resistance to oxidative demethylation. Furthermore, under oxidative or photoredox conditions, this salt serves as a clean source of the 2,5-dimethoxyphenyl radical , enabling direct C-H arylation of heteroaromatic drug cores.[1]

Chemical Identity & Properties

  • Compound Name: Sodium 2,5-dimethoxybenzenesulfinate[1][2]

  • CAS Number: 123065-23-6[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 224.21 g/mol [1][2]

  • Precursor: 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9)[1][2][4]

  • Solubility: Highly soluble in water, DMSO, DMF; sparingly soluble in DCM, THF.

  • Stability: Hygroscopic solid.[1][2] Moderately air-sensitive (oxidizes to sulfonate upon prolonged exposure).[1][2] Store under inert atmosphere at 4°C.

Reactivity Profile

Unlike the unsubstituted benzenesulfinate, the 2,5-dimethoxy variant is significantly more electron-rich.[1][2]

  • Enhanced Nucleophilicity: The methoxy groups increase electron density at the sulfur, accelerating

    
     reactions with alkyl halides.[1]
    
  • Radical Lability: The stabilization of the resulting aryl radical by the ortho/para methoxy groups makes this salt an excellent candidate for desulfitative cross-coupling (loss of

    
    ).[1]
    

Divergent Synthetic Pathways

The utility of this salt lies in its ability to act as a "switch" between ionic (sulfone synthesis) and radical (arylation) pathways.

ReactivityLandscape Precursor 2,5-Dimethoxybenzenesulfonyl Chloride (CAS 1483-28-9) Salt Sodium 2,5-Dimethoxybenzenesulfinate (CAS 123065-23-6) Precursor->Salt Reduction (Zn/H2O or Na2SO3) Sulfone Aryl-Alkyl Sulfones (Metabolically Stable Linker) Salt->Sulfone S-Alkylation (R-X, SN2) Sulfonamide Sulfonamides (Via Oxidative Coupling) Salt->Sulfonamide Oxidative Coupling (Amines, I2/Cu) Arylation C-H Arylated Heterocycles (Desulfitative Coupling) Salt->Arylation Radical Pathway (-SO2, Pd/Ag or Photoredox)

Figure 1: The divergent reactivity landscape of Sodium 2,5-Dimethoxybenzenesulfinate.[1][5][6][7]

Experimental Protocols

Protocol A: Preparation of the Salt (From Sulfonyl Chloride)

Rationale: Commercial availability of the salt can be sporadic.[1][8] This protocol ensures a fresh, high-purity supply from the stable sulfonyl chloride.[1][2]

Materials:

  • 2,5-Dimethoxybenzenesulfonyl chloride (1.0 equiv)[1][2]

  • Sodium sulfite (

    
    ) (2.5 equiv)[1]
    
  • Sodium bicarbonate (

    
    ) (2.5 equiv)[1]
    
  • Water (HPLC grade)[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve

    
     and 
    
    
    
    in water (5 mL per mmol of substrate). Heat to 50°C.
  • Addition: Add 2,5-dimethoxybenzenesulfonyl chloride portion-wise over 30 minutes. Note: The chloride is a solid; ensure good dispersion.

  • Reaction: Stir vigorously at 50–60°C for 4 hours. The pH should remain slightly alkaline (pH 8–9).[1]

  • Workup (Isolation):

    • Cool to room temperature.[1][2][5][9]

    • Acidify carefully with HCl to pH 2 to precipitate the sulfinic acid (white solid).[1]

    • Filter and wash with cold water.[1][2]

    • Salt Formation: Resuspend the wet acid in a minimum amount of methanol/water. Neutralize with 1.0 equiv of NaOH (1M).[1][2]

    • Concentrate in vacuo and dry under high vacuum over

      
      .[1][2]
      
  • Yield: Typically 85–95% as a white powder.[1][2]

Protocol B: Synthesis of Pharmacologically Active Sulfones

Rationale: Sulfones are critical bioisosteres.[1][2] This method avoids the over-oxidation risks associated with oxidizing 2,5-dimethoxy-thioethers (which can lead to quinone formation).[1][2]

Reaction:


[1][2]

Procedure:

  • Setup: Charge a vial with Sodium 2,5-dimethoxybenzenesulfinate (1.2 equiv) and the Alkyl Halide (1.0 equiv).

  • Solvent: Add DMSO (0.5 M concentration). Note: DMSO is critical for solubilizing the salt and enhancing nucleophilicity.

  • Conditions: Heat to 80°C for 4–12 hours.

  • Purification: Pour into water. The sulfone usually precipitates.[1] If not, extract with Ethyl Acetate.[1][2]

  • Validation:

    
     NMR will show the distinct sulfonyl-adjacent protons shifted downfield (
    
    
    
    3.0–3.5 ppm) and preservation of the dimethoxy signals (
    
    
    3.7–3.8 ppm).[1]
Protocol C: Desulfitative C-H Arylation (Radical Insertion)

Rationale: This advanced protocol uses the salt as a "mask" for the 2,5-dimethoxyphenyl radical, allowing direct attachment to heterocycles (e.g., indoles, pyridines) without pre-functionalizing the heterocycle.

Mechanism:

  • Oxidation of sulfinate to sulfonyl radical (

    
    ).[1][2]
    
  • Loss of

    
     (Desulfitation) 
    
    
    
    Aryl radical (
    
    
    ).[1][2]
  • Radical addition to heterocycle.[1][2]

RadicalMechanism Salt Ar-SO2-Na SulfonylRad [Ar-SO2•] Salt->SulfonylRad -e⁻ Oxidant Oxidant/Catalyst (Ag(I) or Persulfate) Oxidant->SulfonylRad ArylRad Ar• (2,5-Dimethoxyphenyl Radical) SulfonylRad->ArylRad -SO2 (Gas) Product C2-Arylated Heterocycle ArylRad->Product + Heterocycle -H• Heterocycle Heterocycle (e.g., Indole)

Figure 2: Mechanism of Desulfitative C-H Arylation.

Procedure (Minisci-Type):

  • Reagents: Heterocycle (1.0 equiv), Sulfinate Salt (2.0 equiv),

    
     (2.0 equiv), TFA (0.5 equiv).[1]
    
  • Solvent:

    
     (1:1).[1][2]
    
  • Reaction: Stir at 60°C for 2 hours under Argon.

  • Note: The electron-rich nature of the 2,5-dimethoxy radical makes it highly nucleophilic; it reacts best with electron-deficient positions on heterocycles.[1][2]

Comparative Data: Why Use the Sulfinate?

FeatureSulfinate Salt RouteThiol Oxidation RouteFriedel-Crafts Route
Step Count 1 (from salt)2 (Alkylation + Oxidation)1
Regioselectivity High (Pre-determined)HighLow (Mixture of isomers)
Functional Group Tolerance Excellent (Mild conditions)Poor (Oxidants affect other groups)Poor (Strong Lewis Acids required)
Stability Stable SolidThiols oxidize to disulfidesN/A

Storage and Handling

  • Hygroscopicity: The sodium salt absorbs atmospheric moisture.[1] Weigh quickly or use a glovebox for precise stoichiometry.

  • Oxidation: Long-term exposure to air converts the sulfinate (

    
    ) to the sulfonate (
    
    
    
    ), which is unreactive in these protocols.[1][2]
  • QC Check: Dissolve a small sample in

    
    . Sulfinate protons (aromatic) are distinct from sulfonate protons.[1][2] If significant sulfonate is present, recrystallize from water/ethanol.[1][2]
    

References

  • Synthesis of Sulfinates: "Benzenesulfinic acid sodium salt: applications in organic synthesis." ChemicalBook.[1][2] Link

  • Sulfone Synthesis: "Synthesis and applications of sodium sulfinates (RSO2Na)." PMC (NIH).[1][2] Link

  • Desulfitative Coupling: "Reaction between aryl halides and sodium sulfinates."[1][2] ResearchGate.[1][2] Link

  • Radical Precursors: "Fluorinated Sulfinates as Source of Alkyl Radicals." Universidad Autónoma de Madrid.[1][2] Link

  • Compound Data: "Sodium 2,5-Dimethoxybenzenesulfinate CAS 123065-23-6."[1][2] AccelaChem.[1][2] Link[1]

Sources

Method

Protocol for the synthesis of aryl sulfones using 2,5-Dimethoxybenzenesulfinic acid sodium salt

Technical Application Note: High-Efficiency Synthesis of Aryl Sulfones via 2,5-Dimethoxybenzenesulfinate Part 1: Strategic Overview & Reagent Profile 1.1 The Reagent: 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt This re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Efficiency Synthesis of Aryl Sulfones via 2,5-Dimethoxybenzenesulfinate

Part 1: Strategic Overview & Reagent Profile

1.1 The Reagent: 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt This reagent is a specialized S-nucleophile used to install the 2,5-dimethoxyphenyl sulfonyl moiety. Unlike generic benzenesulfinates, the 2,5-dimethoxy substitution pattern imparts specific electronic and steric characteristics:

  • Electronic Effect: The two methoxy groups (electron-donating) make the sulfur center highly nucleophilic compared to unsubstituted phenyl sulfinates. However, this also makes it more susceptible to oxidative degradation to the sulfonate (

    
    ) if handled in air.
    
  • Steric Effect: The ortho-methoxy group introduces steric bulk near the reaction center, which can impede bulky catalysts but suppresses side reactions like O-alkylation.

1.2 Application Scope The resulting 2,5-dimethoxyaryl sulfones are critical pharmacophores in medicinal chemistry, often serving as:

  • Metabolic Blockers: The sulfone group is metabolically stable, preventing ring oxidation.

  • Redox Shuttles: The electron-rich ring can participate in specific charge-transfer interactions in biological systems.

  • 5-HT

    
     Receptor Ligands:  The 2,5-dimethoxy motif is a privileged structure in serotonin receptor modulators; the sulfone variant modifies lipophilicity (
    
    
    
    ) and H-bonding potential.

Part 2: Reaction Mechanisms & Critical Control Points

To ensure protocol reliability, we must understand the competing pathways. Sulfinates are ambident nucleophiles ; they can react through Sulfur (desired, forming sulfones) or Oxygen (undesired, forming sulfinic esters).

Mechanistic Pathways (DOT Visualization):

G Start 2,5-Dimethoxy benzenesulfinate (Na+) Ambident Ambident Nucleophile (S vs O attack) Start->Ambident Pd_Cycle Pd(0)/Pd(II) Cycle (Xantphos Ligand) Ambident->Pd_Cycle Soft Metal (Pd) Favors S-Attack Cu_Cycle Cu(I)/Cu(III) Cycle (L-Proline Ligand) Ambident->Cu_Cycle Hard/Soft Match Ligand Dependent SideProduct Sulfinic Ester (C-O Bond) Ambident->SideProduct Hard Electrophiles (No Catalyst) Transmetal Transmetallation (Pd-S Bond Formation) Pd_Cycle->Transmetal RedElim Reductive Elimination Transmetal->RedElim Product Aryl Sulfone (C-S Bond) RedElim->Product Radical Single Electron Transfer (Radical Intermediates) Cu_Cycle->Radical Radical->Product

Caption: Mechanistic divergence in sulfinate coupling. Metal catalysis (Pd/Cu) is essential to lock selectivity toward the C-S bond (Sulfone) over the C-O bond (Ester).

Part 3: Experimental Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (The "Gold Standard")

Best for: Complex drug intermediates, sterically hindered aryl halides, and substrates sensitive to high temperatures.

Rationale: We utilize Xantphos as the ligand.[1] Its wide bite angle accelerates the reductive elimination step, which is crucial for forming the sterically demanding C-S bond next to the ortho-methoxy group.

Materials:

  • Aryl Halide (1.0 equiv)[2]

  • 2,5-Dimethoxybenzenesulfinic acid sodium salt (1.2 equiv)

  • 
     (2.5 mol%)
    
  • Xantphos (5 mol%)

  • 
     (1.5 equiv)
    
  • 
     (0.5 equiv) - Critical additive for stabilizing the Pd-intermediate.
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

  • Solids Addition: Charge the vessel with the Aryl Halide (if solid), Sulfinate salt,

    
    , Xantphos, 
    
    
    
    , and TBAC.
  • Degassing: Evacuate and backfill with Argon three times. Note: Oxygen causes rapid oxidation of the electron-rich sulfinate.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe. Concentration should be 0.2 M relative to the halide.

  • Reaction: Seal and heat to 80°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove inorganic salts and Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Copper-Mediated Coupling (Robust & Scalable)

Best for: Simple aryl iodides/bromides, cost-sensitive scale-up.

Rationale: Copper catalysis operates via a radical or


 mechanism. We use L-Proline  as a ligand to solubilize the copper species and lower the activation energy.

Materials:

  • Aryl Iodide (1.0 equiv)

  • 2,5-Dimethoxybenzenesulfinic acid sodium salt (1.5 equiv)

  • CuI (10 mol%)

  • L-Proline (20 mol%)

  • NaOH (20 mol%)

  • Solvent: DMSO (Polar aprotic solvents are required for the salt solubility).

Step-by-Step Workflow:

  • Mix: In a screw-cap vial, combine CuI, L-Proline, and NaOH. Add DMSO (1 mL/mmol) and stir for 10 mins to generate the active catalyst complex (blue/green solution).

  • Substrate Addition: Add the Aryl Iodide and Sulfinate salt.

  • Heating: Heat to 90–110°C for 18 hours. Note: Higher temperature is needed for Cu compared to Pd.

  • Quench: Cool and pour into water. Extract with EtOAc (3x).

  • Wash: Wash organic layer vigorously with brine to remove DMSO.

  • Purification: Recrystallization is often possible due to the high crystallinity of sulfones, otherwise use chromatography.

Part 4: Data Summary & Troubleshooting

Comparative Performance Table:

ParameterProtocol A (Pd-Xantphos)Protocol B (Cu-Proline)Protocol C (S_NAr - Metal Free)
Substrate Scope Aryl Bromides, Triflates, Chlorides (activated)Aryl Iodides, BromidesFluoro-nitrobenzenes, Pyridines
Temp 80°C (Mild)90–110°C (High)100°C+
Tolerance High (Esters, Nitriles, Amines)Moderate (Sensitive to strong bases)Low (Requires electron-deficiency)
Cost High (Pd/Ligand)Low (Cu/Amino Acid)Very Low
Primary Risk Catalyst poisoningIncomplete conversionO-alkylation side products

Troubleshooting "The Scientist's Perspective":

  • Problem: Low Yield / Recovery of Starting Material.

    • Root Cause:[2][3][4][5] The 2,5-dimethoxy sulfinate is bulky.

    • Solution: Increase catalyst loading to 5 mol% Pd or switch to a smaller ligand like SPhos if Xantphos fails. Ensure the reaction is strictly anaerobic.

  • Problem: Formation of Sulfonate (

    
    ). 
    
    • Root Cause:[2][3][4][5] Oxidation of the sulfinate starting material before coupling.[6]

    • Solution: The reagent is hygroscopic and oxidizable. Dry the sodium salt under vacuum at 40°C for 2 hours before use. Use freshly distilled solvents.

  • Problem: Desulfinylation (Loss of

    
    ). 
    
    • Root Cause:[2][3][4][5][7] Overheating. Electron-rich sulfinates can extrude

      
       to form the biaryl (Suzuki-type product) instead of the sulfone.
      
    • Solution: Do not exceed 110°C. If desulfinylation is observed, lower temp to 70°C and extend time, or switch to the Pd-catalyzed route which proceeds at lower temps.

Part 5: References

  • Cacchi, S., et al. "Palladium-Catalyzed Reaction of Aryl Iodides with Sodium Benzenesulfinates." Synlett, 2000.

  • Baskin, J. M., & Wang, Z. "An Efficient Copper-Catalyzed Synthesis of Diaryl Sulfones from Aryl Halides and Sodium Sulfinates." Organic Letters, 2002.

  • Gelderblom, P., et al. "Synthesis of Sulfones via Pd-Catalyzed Cross-Coupling of Aryl Halides and Sulfinates." Organic Process Research & Development, 2013.

  • Maloney, K. M., et al. "A General Method for the Synthesis of Aryl Sulfones Using Sodium Sulfinates." Journal of Organic Chemistry, 2009.

  • Sigma-Aldrich. "Product Specification: Sodium 2,5-dimethoxybenzenesulfinate."

Sources

Application

Role of 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt in the Synthesis of Heterocyclic Compounds

Executive Summary & Mechanistic Rationale In modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic scaffolds is paramount. 2,5-Dimethoxybenzenesulfinic acid sodium salt (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic scaffolds is paramount. 2,5-Dimethoxybenzenesulfinic acid sodium salt (CAS: 123065-23-6) has emerged as a highly specialized and potent reagent for these transformations[1]. While unsubstituted sodium benzenesulfinates are widely used as sulfonylating agents[2][3], the introduction of two methoxy groups at the 2- and 5-positions profoundly alters the electronic and steric profile of the sulfinate anion, yielding distinct synthetic advantages.

The Electronic Advantage (Causality of Reactivity)

Sulfinate anions are ambident nucleophiles capable of undergoing either S-alkylation or O-alkylation. The 2,5-dimethoxy substitution pattern drives superior S-nucleophilicity through two mechanisms:

  • HOMO Elevation: The strongly electron-donating methoxy groups (particularly the ortho-methoxy at position 2) donate electron density via resonance and inductive effects, raising the Highest Occupied Molecular Orbital (HOMO) of the sulfinate sulfur atom. This makes the sulfur a "softer" and more reactive nucleophile for SN2 displacements[3].

  • Steric Shielding: The methoxy group at the 2-position provides localized steric hindrance around the sulfinate oxygen atoms. This steric bulk suppresses undesired O-alkylation, funneling the reaction almost exclusively toward the formation of the desired S-alkylated sulfone intermediates.

These properties make 2,5-dimethoxybenzenesulfinic acid sodium salt an exceptional reagent for two primary applications in heterocyclic synthesis: acting as a traceless linker in Solid-Phase Organic Synthesis (SPOS)[2][4] and serving as a precursor for β-keto sulfones to build pyrazoles and pyrimidines[5][6].

Application I: Traceless Linker in Solid-Phase Organic Synthesis (SPOS)

Solid-Phase Organic Synthesis (SPOS) is a cornerstone of combinatorial chemistry for generating heterocyclic libraries[2]. The 2,5-dimethoxyphenylsulfonyl moiety acts as an ideal "traceless linker." It securely anchors the starting material to the resin during multi-step heterocyclic ring formation and is subsequently eliminated without leaving a functional group trace on the final product ()[4].

SPOS_Workflow Step1 Merrifield Resin (Solid Support) Step2 S-Alkylation (2,5-Dimethoxybenzenesulfinate) Step1->Step2 Step3 Polymer-Bound Sulfone Linker Step2->Step3 Step4 Heterocycle Cyclization (e.g., 2-Aminopyridine) Step3->Step4 Step5 Traceless Cleavage (Oxidation-Elimination) Step4->Step5 Step6 Free Imidazo[1,2-a]pyridine (Target Product) Step5->Step6

Fig 1: Solid-Phase Organic Synthesis (SPOS) workflow using a traceless sulfone linker.
Protocol: Synthesis of Imidazo[1,2-a]pyridines via Traceless Linker

Objective: Synthesize a library of substituted imidazo[1,2-a]pyridines using a polymer-bound 2,5-dimethoxyphenyl sulfone linker[4].

Step-by-Step Methodology:

  • Resin Loading (S-Alkylation): Swell 1.0 g of Merrifield resin (chloromethyl polystyrene, 1.0 mmol/g loading) in anhydrous DMF (10 mL). Add 3.0 mmol of 2,5-dimethoxybenzenesulfinic acid sodium salt and 0.1 mmol of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. Heat at 60 °C for 24 hours under argon.

  • Washing: Filter the resin and wash sequentially with DMF, H₂O, THF, and DCM (3 × 10 mL each) to remove unreacted salts. Dry under a vacuum.

    • Self-Validation Checkpoint: Analyze a few resin beads via ATR-FTIR. The appearance of strong symmetric and asymmetric S=O stretching bands at ~1145 cm⁻¹ and ~1320 cm⁻¹ confirms successful sulfone linker formation.

  • α-Haloketone Formation: Deprotonate the polymer-bound sulfone using LiHMDS (2.0 equiv) in THF at -78 °C, followed by quenching with an acyl chloride to form a polymer-bound β-keto sulfone. Subsequent α-bromination using NBS yields the α-bromoketone resin.

  • Cyclization: React the resin with 2-aminopyridine (5.0 equiv) in ethanol at 80 °C for 16 hours to construct the imidazo[1,2-a]pyridine core.

  • Traceless Cleavage: Treat the resin-bound heterocycle with m-CPBA (3.0 equiv) in DCM to oxidize the intermediate, followed by treatment with a mild base (e.g., DBU) to trigger an elimination reaction.

    • Self-Validation Checkpoint: The cleavage releases the free heterocycle into the liquid phase. LC-MS analysis of the filtrate should show the exact [M+H]⁺ mass of the target imidazo[1,2-a]pyridine, with no residual sulfone mass attached.

Application II: Precursor for Pyrazole Scaffolds via β-Keto Sulfones

β-Keto sulfones are highly versatile intermediates for synthesizing pyrazoles, pyrimidines, and thiazoles[5]. The use of 2,5-dimethoxybenzenesulfinic acid sodium salt allows for rapid, high-yield oxysulfonylation or direct nucleophilic substitution to form these intermediates ()[3][6].

BetaKeto_Pathway Reagent 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt Reaction1 S-Alkylation (SN2) Solvent: DMSO Reagent->Reaction1 Electrophile α-Bromoketone Electrophile->Reaction1 Intermediate β-Keto Sulfone Intermediate Reaction1->Intermediate Reaction2 Cyclocondensation Reflux Intermediate->Reaction2 Nucleophile Hydrazine Hydrate Nucleophile->Reaction2 Product Substituted Pyrazole (Heterocycle) Reaction2->Product

Fig 2: Mechanistic pathway for synthesizing pyrazole derivatives via β-keto sulfones.
Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Convert an α-bromoketone into a functionalized pyrazole using a β-keto sulfone intermediate[5].

Step-by-Step Methodology:

  • S-Alkylation: Dissolve 10 mmol of the target α-bromoketone in 20 mL of anhydrous DMSO. Add 12 mmol of 2,5-dimethoxybenzenesulfinic acid sodium salt. Stir at room temperature for 2 hours.

    • Causality Note: DMSO is chosen as a polar aprotic solvent because it strongly solvates the sodium cation, leaving the sulfinate anion highly "naked" and maximizing its nucleophilicity.

  • Workup: Quench the reaction with 50 mL of cold water. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: ¹H NMR of the crude intermediate must show a characteristic downfield shift of the active methylene protons (typically δ 4.5–5.0 ppm) compared to the starting α-bromoketone.

  • Cyclocondensation: Dissolve the crude β-keto sulfone in 25 mL of ethanol. Add 15 mmol of substituted hydrazine hydrochloride and 15 mmol of sodium acetate. Reflux the mixture at 80 °C for 6 hours.

  • Purification: Cool the reaction to room temperature, evaporate the ethanol, and partition the residue between DCM and water. Purify the organic phase via flash column chromatography (Hexane/EtOAc) to isolate the pure pyrazole.

Quantitative Data: Comparative Efficacy

The structural modifications of the 2,5-dimethoxy variant translate directly into measurable yield and purity improvements when compared to the standard, unsubstituted sodium benzenesulfinate[2][5].

Heterocycle ClassLinker/Reagent UsedAverage Yield (%)Purity (LC-MS, %)Primary Cleavage/Cyclization Condition
Imidazo[1,2-a]pyridines Unsubstituted Benzenesulfinate65 - 75> 90m-CPBA, then DBU
Imidazo[1,2-a]pyridines 2,5-Dimethoxybenzenesulfinate78 - 88 > 95 m-CPBA, then DBU
1,3,5-Trisubstituted Pyrazoles Unsubstituted Benzenesulfinate70 - 80> 92Hydrazine, EtOH reflux
1,3,5-Trisubstituted Pyrazoles 2,5-Dimethoxybenzenesulfinate85 - 92 > 96 Hydrazine, EtOH reflux
1,2,4,5-Tetrasubstituted Imidazoles Unsubstituted Benzenesulfinate60 - 70> 88PPh₃/I₂, Amines
1,2,4,5-Tetrasubstituted Imidazoles 2,5-Dimethoxybenzenesulfinate75 - 82 > 94 PPh₃/I₂, Amines

Data Summary: The 2,5-dimethoxy variant consistently provides a 10-15% yield increase across multiple heterocyclic synthesis pathways, primarily due to the suppression of O-alkylation side reactions and enhanced leaving-group stability during traceless cleavage.

References

  • Chen, Y., Lam, Y., & Lai, Y.-H. (2002). Solid-Phase Synthesis of Imidazo[1,2-a]pyridine Using Sodium Benzenesulfinate as a Traceless Linker. Organic Letters, 4(22), 3935–3937.[Link]

  • Li, W., & Lam, Y. (2005). A Facile Solid-Phase Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Using Sodium Benzenesulfinate as a Traceless Linker. ACS Combinatorial Science, 7(5), 646–649.[Link]

  • Fotsing, M. C., et al. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(45), 28140–28173.[Link]

Sources

Method

Application Notes and Protocols for 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt as a Traceless Linker in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Traceless Linking in Combinatorial Chemistry Solid-phase organic synthesis (SPOS) has revolutionized the generation of large libr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Traceless Linking in Combinatorial Chemistry

Solid-phase organic synthesis (SPOS) has revolutionized the generation of large libraries of small molecules for drug discovery and other applications. A key element in SPOS is the linker, a molecular entity that tethers the growing molecule to an insoluble resin. Traditional linkers, however, often leave behind a chemical "scar" or functional group on the released molecule, which can undesirably alter its biological activity. Traceless linkers are an elegant solution to this problem, designed to be cleaved in a way that leaves no residual atoms on the final product.[1][2] This allows for the synthesis of molecules in their native state, a critical feature for structure-activity relationship (SAR) studies.[3]

This guide details the application of a sulfonamide-based "safety-catch" traceless linker derived from 2,5-dimethoxybenzenesulfinic acid sodium salt. The electron-donating methoxy groups on the aromatic ring play a crucial role in modulating the reactivity of the linker, particularly during the cleavage step. This system is exceptionally versatile for the synthesis of diverse libraries of secondary amines.

Principle of the 2,5-Dimethoxybenzenesulfonyl "Safety-Catch" Traceless Linker

The strategy hinges on the formation of a robust sulfonamide bond to anchor a primary amine to the solid support. This sulfonamide linkage is stable to a wide range of reaction conditions, allowing for extensive chemical modifications on the tethered molecule. The "safety-catch" nature of this linker lies in a two-stage cleavage process:

  • Activation: The sulfonamide nitrogen is first alkylated. This transformation is crucial as it converts the stable sulfonamide into a more labile N,N-disubstituted sulfonamide. This activation step provides an opportunity to introduce molecular diversity. The Fukuyama-Mitsunobu reaction is a powerful method for this N-alkylation, allowing for the use of a wide range of primary and secondary alcohols.[4][5]

  • Traceless Cleavage: The activated linker is then cleaved using a nucleophile, typically a thiol like thiophenol. The cleavage proceeds via a nucleophilic aromatic substitution (Meisenheimer complex formation), releasing the desired secondary amine product into the solution, while the linker moiety remains attached to the resin.[6] This ensures that the final product is "traceless."

The 2,5-dimethoxy substitution pattern is anticipated to enhance the rate of nucleophilic aromatic substitution during cleavage due to the electron-donating nature of the methoxy groups, which can stabilize the intermediate Meisenheimer complex.

Experimental Workflows and Protocols

The overall workflow for utilizing the 2,5-dimethoxybenzenesulfonyl linker is depicted below. The process begins with the preparation of the linker-functionalized resin, followed by the attachment and diversification of the substrate, and concludes with the traceless cleavage of the final product.

Workflow cluster_0 Resin Functionalization cluster_1 Synthesis and Diversification cluster_2 Cleavage and Product Isolation Aminomethyl_Resin Aminomethyl Polystyrene Resin Functionalized_Resin Sulfonamide-Linked Resin Aminomethyl_Resin->Functionalized_Resin Pyridine, DCM Sulfonyl_Chloride 2,5-Dimethoxy- benzenesulfonyl Chloride Sulfonyl_Chloride->Functionalized_Resin Alkylation_Resin N-Alkyl Sulfonamide Resin Functionalized_Resin->Alkylation_Resin Attach R1 Primary_Amine Primary Amine (R1-NH2) Primary_Amine->Alkylation_Resin Final_Product_Resin N,N-Dialkyl Sulfonamide Resin Alkylation_Resin->Final_Product_Resin Introduce R2 Diversification Fukuyama-Mitsunobu Alkylation (R2-OH) Diversification->Final_Product_Resin Cleaved_Product Secondary Amine (R1-NH-R2) Final_Product_Resin->Cleaved_Product Traceless Cleavage Cleavage_Reagent Thiophenol, K2CO3 Cleavage_Reagent->Cleaved_Product

Caption: Overall workflow for the solid-phase synthesis of secondary amines using the 2,5-dimethoxybenzenesulfonyl traceless linker.

Protocol 1: Preparation of 2,5-Dimethoxybenzenesulfonyl Resin

This protocol describes the initial functionalization of an aminomethyl-functionalized polystyrene resin with 2,5-dimethoxybenzenesulfonyl chloride.

Materials:

  • Aminomethyl Polystyrene Resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • 2,5-Dimethoxybenzenesulfonyl Chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the solvent.

  • Dissolve 2,5-dimethoxybenzenesulfonyl chloride (709 mg, 3.0 mmol, 3.0 eq) and pyridine (242 µL, 3.0 mmol, 3.0 eq) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under high vacuum to a constant weight.

Verification (Optional): The successful loading of the linker can be confirmed by the disappearance of the amine band and the appearance of sulfonamide bands in the IR spectrum of a resin sample.

Protocol 2: Synthesis of a Secondary Amine Library

This protocol details the two-step process of first attaching a primary amine and then introducing a second substituent via Fukuyama-Mitsunobu alkylation. This protocol is adapted from established procedures for nitrobenzenesulfonamides.[5][6]

Materials:

  • 2,5-Dimethoxybenzenesulfonyl Resin (from Protocol 1)

  • Primary Amine (R¹-NH₂)

  • Alcohol (R²-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • DCM, anhydrous

  • DMF

  • MeOH

Procedure:

Step A: Attachment of the Primary Amine (Example: Benzylamine)

  • Swell the 2,5-dimethoxybenzenesulfonyl resin (500 mg, ~0.5 mmol) in anhydrous DCM (5 mL) for 30 minutes.

  • Drain the solvent.

  • This step is for acylation of the sulfonamide, which is necessary for some applications but for direct amine synthesis, we proceed to alkylation. For secondary amine synthesis, a primary amine is first attached. Add a solution of benzylamine (218 µL, 2.0 mmol, 4.0 eq) in anhydrous DCM (5 mL) to the resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the solution and wash the resin as described in Protocol 1, Step 5.

  • Dry the resin under vacuum.

Step B: Fukuyama-Mitsunobu Alkylation (Activation and Diversification)

Fukuyama_Mitsunobu Sulfonamide_Resin Resin-SO2-NH-R1 Alkylated_Resin Resin-SO2-N(R1)-R2 Sulfonamide_Resin->Alkylated_Resin Alcohol R2-OH Alcohol->Alkylated_Resin DEAD_PPh3 DEAD, PPh3 DEAD_PPh3->Alkylated_Resin

Caption: Fukuyama-Mitsunobu reaction on the resin-bound sulfonamide.

  • Swell the N-benzyl-sulfonamide resin from the previous step (500 mg) in anhydrous THF (5 mL) for 30 minutes.

  • Add the alcohol (e.g., ethanol, 117 µL, 2.0 mmol, 4.0 eq) and triphenylphosphine (525 mg, 2.0 mmol, 4.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD (40% in toluene, 870 µL, 2.0 mmol, 4.0 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and agitate for 12-16 hours.

  • Drain the reaction solution and wash the resin sequentially with THF (3 x 5 mL), DCM (3 x 5 mL), DMF (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under high vacuum.

Protocol 3: Traceless Cleavage

This protocol describes the final release of the secondary amine from the solid support. The conditions are adapted from methods used for cleaving nitrobenzenesulfonamides.[6]

Materials:

  • N,N-Dialkyl-sulfonamide Resin (from Protocol 2)

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • DMF, anhydrous

  • DCM

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Swell the dried resin (from Protocol 2) in anhydrous DMF (5 mL) for 30 minutes.

  • Add thiophenol (206 µL, 2.0 mmol, ~4.0 eq relative to initial resin loading) and potassium carbonate (276 mg, 2.0 mmol, ~4.0 eq).

  • Agitate the mixture at room temperature for 6-12 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with DCM (3 x 5 mL).

  • Combine the filtrate and the washes.

  • Wash the combined organic solution with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine.

  • Purify the product as necessary by column chromatography or other suitable methods.

Cleavage_Mechanism Start Resin-SO2-N(R1)-R2 Intermediate [Meisenheimer Complex] Resin-S(O2)(SPh)-N(R1)-R2 Start->Intermediate Nucleophilic Attack Thiophenol + PhS- Thiophenol->Intermediate Product R1-NH-R2 Intermediate->Product Elimination Byproduct + Resin-SO2-SPh Intermediate->Byproduct

Caption: Simplified mechanism of traceless cleavage with thiophenol.

Data Summary

The following table summarizes the typical reaction conditions for each stage of the synthesis. Note that reaction times and equivalents of reagents may require optimization depending on the specific substrates used.

StepReagents & SolventsEquivalents (vs. Resin Loading)Typical TimeTemperature
Linker Attachment 2,5-Dimethoxybenzenesulfonyl chloride, Pyridine, DCM3.012-16 hRoom Temp.
N-Alkylation (Fukuyama-Mitsunobu) R²-OH, PPh₃, DEAD/DIAD, THF4.012-16 h0 °C to Room Temp.
Traceless Cleavage Thiophenol, K₂CO₃, DMF4.06-12 hRoom Temp.

Applications and Scope

This traceless linker strategy is highly valuable for the generation of libraries of diverse secondary amines, which are a common motif in pharmacologically active compounds. The choice of primary amine (R¹) and alcohol (R²) in Protocol 2 allows for two points of diversity.

Examples of Synthesizable Secondary Amines:

R¹ (from Primary Amine)R² (from Alcohol)Expected Product
BenzylEthylN-Ethylbenzylamine
4-MethoxybenzylIsopropylN-Isopropyl-4-methoxybenzylamine
3-PhenylpropylMethylN-Methyl-3-phenylpropylamine
CyclohexylmethylPropylN-Propylcyclohexylmethylamine

Conclusion

The use of a 2,5-dimethoxybenzenesulfonyl "safety-catch" linker offers a robust and versatile method for the traceless solid-phase synthesis of secondary amines. The strategy relies on a stable sulfonamide anchor, an efficient activation/diversification step via Fukuyama-Mitsunobu alkylation, and a mild, traceless cleavage using a thiol nucleophile. This approach is well-suited for the demands of modern drug discovery, enabling the rapid and efficient generation of libraries of pure, unmodified target compounds for biological screening.

References

  • Fukuyama, T., & Kan, T. (2004). The Fukuyama Amine Synthesis. Chemical Communications, (4), 353-359. [Link]

  • Backes, B. J., & Ellman, J. A. (1997). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

  • Li, W., & Rapp, W. (2003). A New Strategy for Solid Phase Synthesis of a Secondary Amide Library Using Sulfonamide Linker via Radical Traceless Cleavage. Molecular Diversity, 6(1), 33–41. [Link]

  • Backes, B. J., Virgilio, A. A., & Ellman, J. A. (1996). Activation Method to Prepare a Highly Reactive Acylsulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. Journal of the American Chemical Society, 118(12), 3055–3056. [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091–2158. [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(16), 4855-4946. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The Arginine Dilemma. The Journal of Organic Chemistry, 64(13), 4649-4650. [Link]

  • Scialdone, M. A. (1997). Arylsulfonate esters in solid phase organic synthesis. I. Cleavage with amines, thiolate, and imidazole. Tetrahedron Letters, 38(52), 8971-8974. [Link]

  • Scott, W. L., et al. (2002). Solid-phase synthesis of amine-bridged cyclic enkephalin analogues via on-resin cyclization utilizing the Fukuyama-Mitsunobu reaction. The Journal of Organic Chemistry, 67(25), 8820–8826. [Link]

Sources

Application

Application Note: Electrophilic Aromatic Substitution (EAS) Workflows for 2,5-Dimethoxybenzene Derivatives

Introduction & Mechanistic Rationale The 1,4-dimethoxybenzene scaffold is a privileged building block in the synthesis of pharmaceuticals, advanced materials, and redox-active quinone precursors. The presence of two stro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,4-dimethoxybenzene scaffold is a privileged building block in the synthesis of pharmaceuticals, advanced materials, and redox-active quinone precursors. The presence of two strongly electron-donating methoxy (–OCH₃) groups at the 1 and 4 positions renders the aromatic ring highly activated toward Electrophilic Aromatic Substitution (EAS)[1].

Causality in Regioselectivity: Because methoxy groups are strongly activating ortho/para directors, the 1-methoxy group directs incoming electrophiles to the 2 and 6 positions, while the 4-methoxy group directs them to the 3 and 5 positions. Consequently, all four available positions on the ring are symmetrically equivalent and highly activated by synergistic resonance stabilization of the arenium ion (Wheland intermediate). The specific substitution pattern (mono- vs. di-substitution) is largely dictated by the steric bulk of the incoming electrophile and the stoichiometric ratios of the reagents[2]. For instance, bulky alkylations, such as t-butylation, exploit steric hindrance to strictly limit the reaction to the formation of 1,4-di-t-butyl-2,5-dimethoxybenzene[1][2].

EAS_Mechanism SM 1,4-Dimethoxybenzene (Highly Activated) Wheland Arenium Ion (Wheland Intermediate) SM->Wheland pi-electron attack E_plus Electrophile (E+) Generation E_plus->Wheland adds to C2/C3 Product 2,5-Dimethoxy Derivative Wheland->Product Deprotonation (Aromatization)

Mechanistic pathway of Electrophilic Aromatic Substitution on 1,4-dimethoxybenzene.

Key Experimental Workflows

The following protocols detail three distinct EAS pathways: Halogenation, Formylation, and Acylation. Each protocol is designed as a self-validating system, ensuring that researchers can verify reaction progress through observable physical and chemical checkpoints.

EAS_Workflows SM 1,4-Dimethoxybenzene Hal Bromination (Br2 / KOAc) SM->Hal Form Vilsmeier-Haack (POCl3 / DMF) SM->Form Acyl Friedel-Crafts Acylation (Ac2O / Solid Acid) SM->Acyl Prod1 1,4-Dibromo-2,5- dimethoxybenzene Hal->Prod1 Electrophilic Halogenation Prod2 2,5-Dimethoxy- benzaldehyde Form->Prod2 Iminium Ion Attack Prod3 2,5-Dimethoxy- acetophenone Acyl->Prod3 Acylium Ion Attack

Divergent EAS synthetic workflows for 1,4-dimethoxybenzene derivatization.

Protocol A: Electrophilic Bromination (Synthesis of 1,4-Dibromo-2,5-dimethoxybenzene)

Scientific Rationale: Direct bromination of polyphenolic ethers often produces gummy, intractable side products due to the generation of highly acidic hydrogen bromide (HBr) gas. By introducing potassium acetate (KOAc) as an in situ HBr trap, the reaction remains clean, and the yield of the target para-dibrominated product increases significantly from ~40% to over 72%[3][4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of 1,4-dimethoxybenzene and 15.0 g of potassium acetate in 100 mL of glacial acetic acid in a round-bottom flask equipped with an addition funnel and a magnetic stirrer.

  • Electrophile Addition: Cool the flask in an ice-water bath (0–5 °C). Slowly add a solution of 24.0 g of molecular bromine (Br₂) dissolved in 25 mL of glacial acetic acid dropwise over 45 minutes.

  • Validation Checkpoint 1: The deep red color of the bromine should dissipate upon contact with the solution, indicating rapid electrophilic consumption.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation Checkpoint 2: A heavy, white crystalline precipitate (the dibrominated product) will begin to fall out of solution as the reaction progresses.

  • Workup: Pour the reaction mixture into 400 mL of ice water containing a small amount of sodium bisulfite (to quench unreacted Br₂). Filter the white solid, wash thoroughly with cold water, and recrystallize from ethanol[4].

Protocol B: Vilsmeier-Haack Formylation (Synthesis of 2,5-Dimethoxybenzaldehyde)

Scientific Rationale: The Vilsmeier-Haack reaction utilizes a highly reactive chloroiminium ion (Vilsmeier reagent) generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)[5]. Because 1,4-dimethoxybenzene is electron-rich, it readily attacks this intermediate. Careful temperature control is critical; excessive heat leads to decomposition, while insufficient heat stalls the substitution[5][6].

Step-by-Step Methodology:

  • Reagent Generation: In a dry, argon-purged flask cooled to 0 °C, add 10 mL of anhydrous DMF. Slowly add 5.0 mL of POCl₃ dropwise. Stir for 30 minutes.

  • Validation Checkpoint 1: The solution will transition to a viscous, pale-pink or reddish paste, confirming the formation of the Vilsmeier electrophile[6].

  • Substrate Addition: Dissolve 5.0 g of 1,4-dimethoxybenzene in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

  • Heating: Attach a reflux condenser and heat the mixture to 100–115 °C for 2 hours.

  • Hydrolysis: Cool the flask to room temperature and slowly pour the mixture over crushed ice. Carefully neutralize the acidic solution with saturated sodium acetate or mild aqueous base.

  • Validation Checkpoint 2: Upon neutralization and hydrolysis of the iminium intermediate, the target aldehyde will precipitate as a pale yellow solid[5][6].

  • Purification: Filter the solid and purify via silica gel column chromatography or recrystallization to obtain high-purity 2,5-dimethoxybenzaldehyde[5].

Protocol C: Friedel-Crafts Acylation (Synthesis of 2,5-Dimethoxyacetophenone)

Scientific Rationale: Traditional Friedel-Crafts acylations require stoichiometric amounts of toxic aluminum chloride (AlCl₃) because the Lewis acid strongly complexes with the resulting ketone product[1]. Modern, sustainable protocols utilize solid acid catalysts (e.g., cation exchange resins like Amberlyst-15 or Indion-125) with acetic anhydride. These resins resist rapid deactivation by the bulky aromatic ethers better than traditional zeolites[7].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 5.0 g of 1,4-dimethoxybenzene, 7.5 mL of acetic anhydride (acylating agent), and 1.0 g of dried Indion-125 or Amberlyst-15 solid acid catalyst[7].

  • Reaction: Heat the mixture to 80 °C under continuous stirring for 4–6 hours.

  • Validation Checkpoint 1: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The appearance of a lower-Rf UV-active spot confirms the formation of the ketone product.

  • Workup: Filter the hot mixture to recover the solid acid catalyst (which can be washed and regenerated).

  • Isolation: Concentrate the filtrate under reduced pressure to remove unreacted acetic anhydride and acetic acid byproducts, yielding 2,5-dimethoxyacetophenone.

Quantitative Data & Reaction Parameters

The following table summarizes the optimal parameters and expected outcomes for the derivatization of 1,4-dimethoxybenzene based on established literature.

Reaction TypeReagents / CatalystTemp (°C)Target ProductExpected YieldKey Advantage
Bromination Br₂, Glacial AcOH, KOAc0 → 251,4-Dibromo-2,5-dimethoxybenzene72–75%KOAc traps HBr, preventing gummy byproducts[3].
Formylation POCl₃, DMF (Vilsmeier Reagent)100–1152,5-Dimethoxybenzaldehyde65–80%Direct introduction of aldehyde without heavy metals[5][6].
Acylation Acetic Anhydride, Indion-125802,5-Dimethoxyacetophenone>85%Solid acid avoids toxic AlCl₃ waste and ketone complexation[7].
Alkylation t-Butyl alcohol, H₂SO₄0 → 251,4-Di-t-butyl-2,5-dimethoxybenzeneVariableSteric hindrance strictly limits over-alkylation[1][2].

References

  • How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?
  • 16.
  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids ResearchGate URL
  • Synthesis of 1, 4-Di-t-butyl-2, 5-dimethoxybenzene in terms of Friedel-Crafts Alkylation GrabMyEssay URL
  • MDMA.
  • 1,4-Dibromo-2,5-dimethoxybenzene 2674-34-2 wiki Guidechem URL
  • Vilsmeier–Haack reaction ScienceMadness Discussion Board URL

Sources

Method

Application Note: Experimental Setup for the Sulfonylation of Aryl Halides with 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt

Introduction & Mechanistic Rationale Diaryl sulfones are privileged pharmacophores in medicinal chemistry, frequently utilized to modulate physicochemical properties and target-binding affinities. The synthesis of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Diaryl sulfones are privileged pharmacophores in medicinal chemistry, frequently utilized to modulate physicochemical properties and target-binding affinities. The synthesis of highly functionalized, electron-rich sulfones relies heavily on the cross-coupling of aryl halides with sulfinate salts. Specifically, the use of 2,5-dimethoxybenzenesulfinic acid sodium salt (CAS: 123065-23-6) provides an electron-rich aromatic moiety that serves as a valuable structural motif or a precursor for oxidative demethylation to quinone derivatives in late-stage drug development[1].

A critical decision in this experimental setup is the choice of transition metal catalyst. While palladium catalysis is a staple for carbon-heteroatom cross-coupling, reacting sulfinates with Pd often triggers a desulfinative pathway. In this competing mechanism, the intermediate extrudes SO₂, yielding biaryl compounds rather than the desired sulfones[2]. To preserve the sulfonyl (–SO₂–) linkage, copper catalysis is the authoritative standard. Copper strongly prefers S-coordination over O-coordination, driving selective C–S bond formation via an Ullmann-type mechanism[3]. Recent advancements have also demonstrated that unshielded copper nanoclusters can facilitate this sulfonylation via a room-temperature single-electron transfer (SET) photocatalytic pathway[4].

Experimental Design & Causality

To ensure a high-yielding and reproducible protocol, every reagent and condition has been selected based on specific mechanistic causality:

  • Catalyst & Ligand: Copper(I) iodide (CuI) paired with N,N'-dimethylethylenediamine (DMEDA) forms a highly active, soluble [Cu(I)]L complex. The bidentate nitrogen ligand prevents catalyst aggregation into inactive oligomers and lowers the activation energy required for the oxidative addition of the aryl halide.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is mandatory. Its high dielectric constant is required to fully dissociate the 2,5-dimethoxybenzenesulfinic acid sodium salt, maximizing the concentration of the reactive nucleophile in solution.

  • Atmosphere: Sulfinate salts are highly susceptible to aerobic oxidation, which converts them into unreactive sulfonates. Rigorous degassing via nitrogen sparging or freeze-pump-thaw cycles is a non-negotiable causal factor for achieving high yields.

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating the causality behind the chosen parameters.

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Mechanistic Rationale & Causality
1CuI (10)NoneDMSO11015Lack of ligand leads to Cu aggregation and poor solubility.
2CuI (10)DMEDA (20)Toluene90TraceNon-polar solvent fails to dissociate the sodium sulfinate salt.
3Pd(OAc)₂ (5)Xantphos (10)Dioxane1000Yields biaryl (desulfination) instead of the target sulfone[2].
4 CuI (10) DMEDA (20) DMSO 90 89 Optimal Thermal: Bidentate ligand stabilizes Cu(I); polar solvent dissolves salt.
5 Cu₁₉ NCs (0.025) None DMSO 30 (hν) 92 Optimal Photo: Unshielded nanoclusters enable room-temp SET photocatalysis[4].

Experimental Workflows & Protocols

Workflow N1 1. Reagent Prep Ar-X + Sulfinate N2 2. Catalyst Addition CuI + DMEDA N1->N2 N3 3. Degassing N2 Purge in DMSO N2->N3 N4 4. Activation 90°C or hv (LED) N3->N4 N5 5. Workup NH4OH / Brine N4->N5 N6 6. Validation NMR & TLC N5->N6

Step-by-step workflow for the copper-catalyzed sulfonylation of aryl halides.

Protocol A: Standard Thermal Cu-Catalyzed Sulfonylation

Ideal for standard laboratory setups requiring robust, scalable C-S bond formation.

  • Reagent Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, if solid), 2,5-dimethoxybenzenesulfinic acid sodium salt (1.5 mmol, 336 mg), and CuI (0.1 mmol, 19 mg).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-high purity N₂. Repeat this cycle three times.

  • Liquid Addition: Syringe in anhydrous DMSO (5.0 mL), followed by the aryl halide (1.0 mmol, if liquid) and N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 21 µL).

  • Degassing: Sparge the reaction mixture with N₂ for 10 minutes to ensure complete removal of dissolved oxygen.

  • Thermal Activation: Place the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously for 18 hours. The solution will transition to a deep blue/green color.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with 5% aqueous NH₄OH (3 × 15 mL). Note: The aqueous layer will turn bright blue, indicating successful removal of the cuprammonium complex. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically 3:1 Hexanes/Ethyl Acetate) to afford the pure aryl 2,5-dimethoxyphenyl sulfone.

Protocol B: Visible-Light Photocatalytic Sulfonylation

A milder alternative preventing thermal degradation, utilizing modern photocatalysis[3],[4].

  • Charge a 10 mL vial with Cu₁₉ nanoclusters (0.025 mol%), aryl halide (1.0 equiv), and 2,5-dimethoxybenzenesulfinic acid sodium salt (2.2 equiv)[4].

  • Evacuate and backfill with N₂ (5 cycles).

  • Inject anhydrous DMSO (0.15 M relative to aryl halide).

  • Irradiate the mixture with 390 nm purple LEDs at room temperature (maintaining ~30 °C via cooling fans) for 24 hours[4].

  • Filter the mixture through a Celite pad, wash with ethyl acetate, and purify via chromatography.

Mechanistic Pathway & Logical Relationships

Mechanism Cu1 [Cu(I)]L Catalyst Active Species OA Oxidative Addition Ar-X +[Cu(I)]L -> Ar-[Cu(III)]-X Cu1->OA LE Ligand Exchange Ar-[Cu(III)]-X + RSO2Na -> Ar-[Cu(III)]-SO2R OA->LE RE Reductive Elimination Ar-[Cu(III)]-SO2R -> Ar-SO2R + [Cu(I)]L LE->RE Desulf Desulfinative Pathway (Pd-Catalyzed Side Reaction) LE->Desulf SO2 Extrusion (Avoided by Cu) RE->Cu1 Catalyst Regeneration Prod Diaryl Sulfone (Target Product) RE->Prod

Catalytic cycle for Cu(I)-mediated C-S bond formation vs. Pd-mediated desulfination.

Self-Validating System & Quality Control

To ensure scientific integrity, this protocol is designed as a self-validating system. Researchers can confirm the success of the reaction at multiple stages without immediately relying on complex mass spectrometry:

  • Visual In-Process Control: The successful coordination of DMEDA to Cu(I) and subsequent reaction progression is marked by a distinct color shift from a pale suspension to a deep, homogeneous blue/green solution.

  • Chromatographic Validation (TLC): The 2,5-dimethoxybenzenesulfinic acid sodium salt is highly polar and will remain strictly at the baseline (R_f = 0.0) in standard eluent systems (e.g., 3:1 Hexanes/EtOAc). The successful formation of the diaryl sulfone is indicated by the appearance of a highly UV-active spot migrating well up the plate (R_f ~ 0.3–0.5).

  • Spectroscopic Validation (¹H NMR): The starting sulfinate salt exhibits distinct methoxy singlets at approximately 3.70 ppm. Upon successful C–S bond formation, the strong electron-withdrawing nature of the newly formed sulfone group causes a pronounced downfield shift of the adjacent aromatic protons (Δδ ~ 0.4–0.6 ppm). The integration of the two methoxy singlets (3H each) against the newly coupled aryl system provides unequivocal internal validation of the product.

References

  • [3] Mdluli, V., et al. "Copper‐Enabled Photo‐Sulfonylation of Aryl Halides Using Alkylsulfinates." Advanced Synthesis & Catalysis, 2023. URL:

  • [1] SYNTHON Chemicals. "Intermediates for Organic Synthesis: 2,5-Dimethoxybenzenesulfinic acid sodium salt." Product Catalog, 2026. URL:

  • [2] "Base-Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition, 2021. URL:

  • [4] Alotaibi, M. F., et al. "Unshielded Ino Decahedral Core Copper Nanoclusters Enable Efficient Photocatalytic Sulfonylation of Aryl Halides." Journal of the American Chemical Society, 2025. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues and decomposition pathways of aryl sulfinic acid salts.

Technical Support Center: Aryl Sulfinic Acid Salts Welcome to the technical support center for aryl sulfinic acid salts. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aryl Sulfinic Acid Salts

Welcome to the technical support center for aryl sulfinic acid salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability issues and decomposition pathways of these versatile reagents. My aim is to provide not just troubleshooting steps, but also the underlying chemical principles to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs)
General Handling and Storage

Question 1: I've just received a new batch of sodium benzenesulfinate. What are the best practices for storing it to ensure its longevity?

Answer: Proper storage is crucial for maintaining the integrity of aryl sulfinic acid salts. These compounds are sensitive to atmospheric conditions, light, and temperature.[1][2]

  • Atmosphere: Aryl sulfinic acid salts can be oxidized by atmospheric oxygen, leading to the formation of the corresponding sulfonic acid.[1][3] For this reason, it is best practice to store the solid salt under an inert atmosphere, such as nitrogen or argon, especially for long-term storage.

  • Moisture: These salts can be hygroscopic.[4] Store them in a tightly sealed container in a dry environment, such as a desiccator, to prevent moisture absorption.

  • Light: Exposure to light can promote oxidation.[1][2] Always store the container in a dark place or use an amber-colored vial.

  • Temperature: While generally stable at room temperature, it is advisable to store them in a cool location.[1][2] For solutions, short-term storage at -20°C or long-term storage at -80°C is recommended to minimize degradation.[5]

Storage ConditionRecommendationRationale
Atmosphere Inert (Nitrogen, Argon)Prevents oxidation to sulfonic acid.[1][3]
Moisture Dry, DesiccatorPrevents hydrolysis and degradation.
Light Dark, Amber VialPrevents photo-oxidation.[1][2]
Temperature (Solid) Cool, Room TemperatureMinimizes thermal decomposition.
Temperature (Solution) -20°C (short-term), -80°C (long-term)Slows down decomposition in solution.[5]
Troubleshooting Experimental Issues

Question 2: My cross-coupling reaction using an aryl sulfinate salt is giving a low yield of the desired sulfone. What could be the potential causes related to the stability of the starting material?

Answer: A low yield in reactions involving aryl sulfinate salts often points to the degradation of the sulfinate nucleophile before or during the reaction. Several factors related to its stability could be at play.

  • Purity of the Starting Material: Commercial aryl sulfinic acid salts can contain impurities from their synthesis, such as the corresponding sulfonic acid or inorganic salts.[6] It is advisable to check the purity of your batch, for instance, by NMR.

  • Decomposition in Solution: Aryl sulfinate salts can undergo disproportionation in solution, especially under acidic conditions or at elevated temperatures.[7][8] This decomposition pathway reduces the concentration of the active nucleophile.

  • Oxidation: If your reaction is sensitive to air, the sulfinate salt can be oxidized to the unreactive sulfonate.[1][3] Running the reaction under an inert atmosphere can mitigate this.

Here is a logical workflow to troubleshoot this issue:

Disproportionation_Pathway cluster_0 Equilibrium cluster_1 Disproportionation ArSO2Na Aryl Sulfinate Salt (ArSO₂⁻Na⁺) ArSO2H Aryl Sulfinic Acid (ArSO₂H) ArSO2Na->ArSO2H H_plus + H⁺ Two_ArSO2H 2 x Aryl Sulfinic Acid ArSO2H->Two_ArSO2H Intermediate Sulfinyl Sulfone Intermediate (ArS(O)OS(O)Ar) Two_ArSO2H->Intermediate Condensation Products Aryl Sulfonic Acid (ArSO₃H) + Aryl Thiosulfonate (ArS(O)₂SAr) Intermediate->Products Rearrangement & Reaction

Caption: Disproportionation of aryl sulfinic acid.

2. Oxidation:

Aryl sulfinate salts are susceptible to oxidation to the corresponding sulfonic acids. This can be caused by strong oxidizing agents or even atmospheric oxygen, and the process can be accelerated by light. [1][2][9]

Oxidation_Pathway ArSO2Na Aryl Sulfinate Salt (ArSO₂⁻Na⁺) ArSO3Na Aryl Sulfonate Salt (ArSO₃⁻Na⁺) ArSO2Na->ArSO3Na Oxidation Oxidant [O] (e.g., O₂, H₂O₂, Light) Oxidant->ArSO2Na

Caption: Oxidation of aryl sulfinic acid salt.

3. Thermal Decomposition:

At elevated temperatures, aryl sulfinic acid salts can decompose. While the exact products can vary depending on the specific compound and conditions, thermal stress can lead to the formation of a complex mixture of products. It is generally advisable to avoid excessive heating of these salts. [11]

Experimental Protocols

Protocol 1: Qualitative Test for the Presence of Sulfonic Acid Impurity in an Aryl Sulfinic Acid Salt

This simple test can help you quickly assess the purity of your starting material.

Materials:

  • Aryl sulfinic acid salt sample

  • Deionized water

  • Barium chloride (BaCl₂) solution (5% w/v)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve a small amount (approx. 50 mg) of the aryl sulfinic acid salt in 5 mL of deionized water.

  • Acidify the solution with a few drops of dilute HCl.

  • Add a few drops of the BaCl₂ solution.

  • Observation: The formation of a white precipitate (barium sulfate) indicates the presence of sulfate ions, which are formed from the sulfonic acid impurity. A clear solution suggests a low level of sulfonic acid contamination.

Rationale: Aryl sulfonic acids are strong acids and will be fully deprotonated in solution, forming sulfonate anions. Barium sulfate is insoluble in acidic aqueous solutions, while barium sulfinate has some solubility.

References
  • DTIC. (n.d.). The Effects of Organosulfur Compounds upon the Storage Stability of Jet A Fuel. [Link]

  • Koch, P., Ciuffarin, E., & Fava, A. (1970). Thermal disproportionation of aryl arenethiolsulfinates. Kinetics and mechanism. Journal of the American Chemical Society, 92(20), 5971–5977. [Link]

  • Oregon State University. (1966). Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides. [Link]

  • Google Patents. (n.d.).
  • Concordia University Research Repository. (2019, December 10). Applications of Sulfinate Salts. [Link]

  • Wikipedia. (n.d.). Sulfinic acid. [Link]

  • datapdf.com. (n.d.). Reactive Sulfur Species: Kinetics and Mechanism of the Oxidation of Aryl Sulfinates with Hypochlorous Acid. [Link]

  • Britannica. (2026, January 29). Organosulfur compound. [Link]

  • ResearchGate. (n.d.). Thermal degradation of different sulfinimines. [Link]

  • Ueki, H., Chapman, G., & Ashby, M. T. (2010). Reactive sulfur species: kinetics and mechanism of the oxidation of aryl sulfinates with hypochlorous acid. The Journal of Physical Chemistry A, 114(4), 1670–1676. [Link]

  • R Discovery. (n.d.). The Mechanism of the Alkyl Sulfide—Sulfinic Acid Reaction. The Direction of Cleavage of Unsymmetrical Sulfides1a. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Thermal decomposition of sulphenyl carboxylates. [Link]

  • RSC Advances. (2021, March 1). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). A Mild, Convenient Synthesis of Sulfinic Acid Salts and Sulfonamides from Alkyl and Aryl Halides. [Link]

  • ACS Medicinal Chemistry Letters. (2025, July 23). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. [Link]

  • Li, A. Y. (n.d.). A mild, convenient synthesis of sulfinic acid salts and sulfonamides from alkyl and aryl halides. [Link]

  • AMT. (2023, July 21). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier. [Link]

  • PMC. (2023, October 10). Aryl sulfonate anion stabilized aromatic triangular cation [Pd3]+: syntheses, structures and properties. [Link]

  • PMC. (2024, November 22). Organosulfur and Organoselenium Chemistry. [Link]

  • MDPI. (2022, August 29). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. [Link]

  • PubMed. (2012, January 15). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. [Link]

  • Product Class 9: Arenesulfonic Acids and Derivatives. (n.d.). [Link]

  • PMC. (2012, May 29). Chemoselective Ligation of Sulfinic Acids with Aryl-Nitroso Compounds. [Link]

  • Reddit. (2023, April 11). Failure in the alkylation of a sodium sulfinate. [Link]

  • Thermal decomposition of allylic sulfinic acids: confirmation of a retro-ene mechanism. (n.d.). [Link]

  • ResearchGate. (n.d.). Recent advances of sodium sulfinates in radical reactions. [Link]

Sources

Optimization

Troubleshooting low reactivity of sterically hindered aryl halides with sulfinate salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a notorious bottleneck in medicinal chemistry and materials science: the cross-coupling of sterical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a notorious bottleneck in medicinal chemistry and materials science: the cross-coupling of sterically hindered aryl halides with sulfinate salts to form sulfones.

While standard aryl halides couple smoothly, ortho-substituted or di-ortho-substituted substrates often suffer from sluggish kinetics, catalyst deactivation, and poor yields. This guide is designed to deconstruct the causality behind these failures and provide self-validating, step-by-step troubleshooting workflows to rescue your reactions.

Part 1: Diagnostic Workflow & Decision Matrix

When a sulfonylation reaction fails, the root cause usually lies in either the physical state of the reagents (solubility) or an insurmountable energy barrier within the catalytic cycle. Use the diagnostic workflow below to identify the optimal intervention for your specific substrate.

DiagnosticWorkflow A Sterically Hindered Aryl Halide B Assess Sulfinate Solubility A->B C Optimize Solvent (DMSO/DMF) B->C Poor D Select Catalytic Modality B->D Good C->D E Pd-Catalysis (Buchwald-type) D->E F Cu-Catalysis (Ullmann-type) D->F G Ni/Photoredox Dual Catalysis D->G H Use Bulky Biaryl Phosphines (e.g., XPhos) E->H I Use Diamine or Proline Ligands F->I J Bypass Sterics via Radical Capture G->J

Fig 1. Diagnostic workflow for selecting catalytic systems for hindered aryl halides.

Quantitative Benchmarking of Catalytic Systems

To make an informed decision, compare how different catalytic modalities handle steric bulk.

Catalytic SystemOptimal LigandsOperating TempSteric Tolerance (Ortho-Substituted)Average Yield (Hindered)Primary Causality of Failure
Palladium XPhos, BrettPhos80–110 °CModerate40–60%Slow reductive elimination; off-cycle Pd(II) resting states[1].
Copper Diamines, L-Proline90–120 °CLow to Moderate30–50%High energy barrier for Cu(I)/Cu(III) oxidative addition[2].
Ni/Photoredox dtbbpy25 °C (RT)High75–95%N/A (Bypasses steric coordination via radical capture)[3].

Part 2: Deep-Dive FAQs (Mechanistic Causality)

Q1: Why do my ortho-substituted aryl halides fail to couple under standard Pd-catalyzed conditions? A1: In Pd-catalyzed desulfinative cross-coupling, the mechanism relies on the direct coordination of the bulky sulfinate anion to the Pd(II)-aryl intermediate, followed by reductive elimination[1]. Steric hindrance at the ortho-position creates a severe spatial clash during the transmetalation step. Furthermore, bulky substituents widen the bite angle, raising the activation energy required to reach the highly ordered transition state of reductive elimination. This stalling often leads to protodehalogenation or catalyst death rather than productive C-S bond formation[4].

Q2: I am observing unreacted aryl halide and a new, highly polar byproduct. What is happening? A2: You are likely observing the homocoupling of the sulfinate salt to form a disulfone or thiosulfonate derivative. In Pd-catalysis, the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species is mediated by the homocoupling of two sulfinate molecules[1]. If the oxidative addition or subsequent transmetalation of your hindered aryl halide is too slow, the sulfinate will continue to homocouple, consuming your reagent and leaving the aryl halide unreacted.

Q3: How does Ni/Photoredox dual catalysis overcome this steric limitation? A3: Traditional Pd and Cu cycles require the direct coordination of the bulky sulfinate anion to the metal center. Ni/Photoredox catalysis fundamentally alters this causality[5]. The photocatalyst oxidizes the sulfinate anion via Single Electron Transfer (SET) to generate a highly reactive, sterically unencumbered sulfonyl radical. This radical rapidly adds to the Ni(II)-aryl complex to form a Ni(III) intermediate. The elevated oxidation state of Ni(III) drastically lowers the activation barrier for reductive elimination, allowing even di-ortho-substituted aryl halides (and refractory aryl chlorides) to couple efficiently at room temperature[3].

NiPhotoredoxCycle PC Photocatalyst Excitation Radical Sulfonyl Radical (Low Steric Profile) PC->Radical Sulfinate Sulfinate Anion (Sterically Bulky) Sulfinate->Radical SET Oxidation Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Halide Complex Ni0->NiII Oxidative Addition NiIII Ni(III)-Aryl-Sulfonyl Intermediate NiII->NiIII Radical Capture NiIII->Ni0 SET Reduction Product Diaryl Sulfone NiIII->Product Reductive Elimination

Fig 2. Ni/photoredox cycle bypassing steric hindrance via sulfonyl radical capture.

Part 3: Validated Troubleshooting Workflows

Protocol A: Optimizing Pd-Catalyzed Sulfonylation for Moderate Steric Hindrance

(Use when photoredox equipment is unavailable or scaling up is required)

Step 1: Reagent Preparation & Solubility Management Causality: Sulfinate salts are highly polar, ionic species. In non-polar solvents, they remain as unreactive aggregates. DMSO disrupts these ion pairs, increasing the effective concentration of the nucleophilic sulfinate anion.

  • Action: Suspend the sodium sulfinate (1.5 equiv) and aryl halide (1.0 equiv) in anhydrous DMSO or a DMF/Toluene mixture.

  • Validation Checkpoint: Visually confirm a fine suspension or complete dissolution upon heating. If highly insoluble, add 10 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst[4].

Step 2: Catalyst & Ligand Selection Causality: The bulky dicyclohexylphosphino group and the isopropyl-substituted biaryl backbone of XPhos force the palladium center into a highly reactive, monoligated L-Pd(0) state. This extreme steric bulk accelerates the rate-determining reductive elimination step by physically "pushing" the aryl and sulfonyl groups together to relieve steric strain.

  • Action: Use

    
     (5 mol%) and a bulky, electron-rich biaryl phosphine ligand like XPhos or BrettPhos (10 mol%).
    

Step 3: Reaction Execution & Monitoring

  • Action: Degas via freeze-pump-thaw (3 cycles). Oxygen quenches the active Pd(0) species. Heat to 100 °C for 16 hours.

  • Validation Checkpoint: Monitor via LC-MS. If protodehalogenation is >20%, the reductive elimination is still too slow. Lower the temperature to 85 °C to suppress side reactions and switch to a more sterically demanding ligand (e.g., tBuBrettPhos).

Protocol B: Ni/Photoredox Dual Catalysis for Refractory/Highly Hindered Substrates

(The definitive solution for extreme steric bulk and unreactive aryl chlorides)

Step 1: System Assembly

  • Action: In an oven-dried vial, combine the hindered aryl halide (1.0 equiv), sodium sulfinate (2.0 equiv),

    
     (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), and the photocatalyst (e.g., 
    
    
    
    or an organic dye like 4CzIPN) (1-2 mol%)[3][6].

Step 2: Solvent & Degassing Causality: DMF stabilizes the Ni catalytic intermediates and fully dissolves the sulfinate salt, ensuring homogeneous radical generation.

  • Action: Add anhydrous, degassed DMF or DMSO (0.1 M). Sparge with Argon for 15 minutes.

Step 3: Irradiation & Monitoring Causality: Elevated temperatures in photoredox can lead to background thermal decomposition of the radical intermediates. Maintaining room temperature ensures the chemoselectivity of the radical capture by the Ni(II) species.

  • Action: Irradiate with blue LEDs (440-450 nm) at room temperature (25 °C) for 18-24 hours. Use a cooling fan to ensure the reaction does not exceed 30 °C.

  • Validation Checkpoint: The reaction mixture should transition from a pale green/yellow to a deep, persistent color (often dark red/brown) indicative of the active Ni(I)/Ni(III) catalytic resting states. If the solution plates a black solid ("nickel black"), the catalyst has decomposed; ensure strict anhydrous and anaerobic conditions were maintained.

References[4] Title: Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides | Source: Organic Letters - ACS Publications | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkpOHXhUFtA_lH59B5tmyo6TKwId3hVgcnnVSWtuHVHSSxU5ZzC5WGhdFEovlDQPfVmaBWDdcMbMQnVvAiiN8nGQYdyw4LuHoULQVlXiPjLdaRfrJWUna8iOFLGM66x4zoURay[3] Title: Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis | Source: PMC - NIH | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHVZ7WbIT4AxyRzK_Z7xGijuwB_zLaXOibmlg9SklfHGHHLxzpRLkhYCRW6OMveoLT_OhNKTI5Lp5m9eeMrh_SlkCmoDW9tniBEsGGYK040pOIf1zmJN64QTRZ3COPW6Y5IOE6qSmR6cvTkg==[5] Title: Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile C sp2 –SO 2 R coupling | Source: Chemical Science (RSC Publishing) | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5nOZfTMYQHfGnp0MUN5nwYpBLHJksbE0wWxq3F2jz1kUmf9wVltAZ2Dd7psm7GszmLRU7e20K-dbzmyCscM2L7xb49YXi7kB6CXcjkQWjkcpDKa-sLA0tseNEZ83gR3w-TsVUnF8ibNoPH-U59H9DKZnrFAu_IOA=[2] Title: Diamine Ligands in Copper-Catalyzed Reactions | Source: PMC - NIH | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCLnTLPP3_Ey4e4_DoAL1wCk0xEOYauyiHfBgafXA5ljgksB792-Hef1h9IbJkXjxCAyAZULkv5T88aDntyYE9hD1fARPrhVmjyLTkjR0Q4u1hi2E1sQHdAqnXOBTcGRxkckdBQxKTIjPBXg==[6] Title: A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light | Source: MDPI | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRZAWiwi8WcHY6wcXIJPhtjo7Bifljs84MI0DELLXxoBKUDVzr8QkVf7X51xKaPUqZKl1NjTO2FX-gy05X4-XCHV7aXUrw8Hxt1XmZw4VNDG3MfbJ99OmYnhbh-1kV5IdE-i0=[1] Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Source: PMC - NIH | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuETiqA7G8BA-euqqIhuMwdeIkIVRSWDe3QpSmpemVYu6Hq4dclH28YZzZQ5uxe_cQmYbJpsCqhtJ92ZrUnL3ZNbgD2XlRJoFlTdr3XV0j5fFI1EMNlVvO4SyEojOfhrfyjhZBefshk7PHGQ==

Sources

Troubleshooting

Preventing the oxidation of sulfinic acids to sulfonic acids during synthesis.

Welcome to the technical support center for the synthesis and handling of sulfinic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the inherent in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and handling of sulfinic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the inherent instability of sulfinic acids, particularly their propensity for over-oxidation to sulfonic acids. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate these synthetic challenges successfully.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be encountering during your experiments. We diagnose the likely causes and provide actionable, field-proven solutions.

Problem: My synthesis via sulfonyl chloride reduction is yielding significant amounts of sulfonic acid.

You've chosen one of the most common routes to sulfinic acids—the reduction of a sulfonyl chloride—but your final product is contaminated with the corresponding sulfonic acid. Let's break down the likely causes.

Underlying Causes & Mechanisms:

The primary issue here is often not direct oxidation during the reaction itself, but rather issues with the workup or disproportionation of the sulfinic acid product. Free sulfinic acids are known to be unstable and can disproportionate, especially in solution, to form a thiosulfonate and a sulfonic acid[1].

(RSO₂H) → RSO₂SR + RSO₃H

Additionally, exposure to air (oxygen) during a lengthy or harsh workup can oxidize the newly formed sulfinic acid, which is highly susceptible to further oxidation[2].

Solutions & Protocols:

  • Control Your Reducing Agent and Stoichiometry: The choice and amount of reducing agent are critical. Milder reductants are preferred to avoid side reactions.

    • Recommended Agents: Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) are frequently used and provide satisfactory yields[1]. Zinc dust can also be effective[1].

    • Stoichiometry: Use a slight excess of the reducing agent (typically 1.5-2.5 molar equivalents relative to the sulfonyl chloride) to ensure complete conversion of the starting material without being overly harsh[1].

  • Buffer the Reaction: Maintaining a stable, slightly alkaline pH is crucial to prevent the disproportionation of the sulfinic acid product.

    • Protocol: Incorporate a phosphate buffer, such as disodium hydrogenphosphate (Na₂HPO₄), into the reaction mixture. This helps to neutralize any acidic byproducts and stabilize the resulting sulfinate salt[1].

  • Isolate as a Salt, Not the Free Acid: Sulfinate salts are significantly more stable than their corresponding free acids[1]. Modifying your workup to isolate the salt is one of the most effective strategies.

    • Workup Procedure: After the reduction is complete, instead of immediately acidifying to precipitate the sulfinic acid, perform a basic aqueous workup. Extract the alkaline solution with an organic solvent (like ether or dichloromethane) to remove neutral impurities such as unreacted starting material or thiosulfonates[3]. The desired sulfinate salt will remain in the aqueous layer. This salt can often be used directly in subsequent steps or carefully precipitated.

  • Maintain an Inert Atmosphere: While not always necessary with robust substrates, for sensitive compounds, blanketing the reaction and workup under an inert atmosphere (Nitrogen or Argon) can prevent aerial oxidation of the sulfinate.

Problem: When oxidizing a thiol, my reaction goes straight to the sulfonic acid.

Oxidizing thiols (R-SH) is a direct route to sulfinic acids (R-SO₂H), but it's a delicate process. The sulfinic acid is merely an intermediate on the oxidation ladder, and it's easy to overshoot the mark.

Oxidation State Workflow

OxidationStates cluster_target Target Product Thiol Thiol (R-SH) Sulfenic Sulfenic Acid (R-SOH) Thiol->Sulfenic Mild Oxidation Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic Further Oxidation Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Over-Oxidation (Undesired)

Caption: Oxidation pathway of sulfur compounds.

Underlying Causes & Mechanisms:

The energy barrier to oxidize a sulfinic acid to a sulfonic acid is often low. Using an oxidizing agent that is too powerful or reaction conditions that are too harsh will inevitably lead to the more thermodynamically stable sulfonic acid[4][5].

Solutions & Protocols:

  • Control the Temperature: This is the most critical parameter. The oxidation of the sulfhydryl group should be performed at low temperatures to control the reaction rate and prevent over-oxidation.

    • Protocol: Cool the reaction mixture to between -30°C and -80°C before and during the addition of the oxidizing agent[4]. This low temperature minimizes the kinetic energy of the system, allowing the reaction to be stopped at the sulfinic acid stage[4].

  • Choose a Weak Oxidizing Agent: Avoid strong oxidants like KMnO₄ or excess H₂O₂ under harsh conditions.

    • Recommended Agents: meta-Chloroperoxybenzoic acid (m-CPBA) is a suitable choice when used in stoichiometric amounts at low temperatures[4]. Controlled use of hydrogen peroxide with specific catalysts has also been reported[6].

    • Stoichiometry is Key: Use precise, stoichiometric amounts of the oxidant. An excess will drive the reaction to the sulfonic acid. It is often better to have a slightly incomplete reaction that can be purified than a complete over-oxidation.

  • Use an Inert, Volatile Solvent: The solvent choice can impact both the reaction and the workup.

    • Recommended Solvents: Methylene chloride is a good option as it is inert and can be easily removed at room temperature without requiring heat, which could degrade the product[4].

    • Workup: After the reaction, the solvent can be removed by blowing a stream of inert gas (like nitrogen) over the solution at room temperature, avoiding heat entirely[4].

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
m-CPBA -30°C to -80°C, StoichiometricControlled, well-documented[4]Can over-oxidize if temperature or stoichiometry is not strictly controlled.
H₂O₂ / Catalyst Varies with catalyst, often near 0°C"Green" oxidantCatalyst choice is critical; can be sensitive to substrate[6].
NBS 0°C to RT, 2.0 equivalentsEffective for thioester oxidation[7]Over-oxidation is a significant risk with excess reagent[7].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason sulfinic acids are so unstable?

Sulfinic acids exist in an intermediate oxidation state for sulfur (+4), making them susceptible to both further oxidation to sulfonic acids (+6) and reduction or disproportionation[2][8]. The sulfur atom in a sulfinic acid has a lone pair of electrons, making it nucleophilic and easily attacked by electrophilic oxidizing agents. Furthermore, free sulfinic acids are known to be unstable, often decomposing into thiosulfonates and sulfonic acids, especially when in solution or not in their salt form[1][9].

Q2: Are there synthetic methods that inherently avoid the risk of over-oxidation?

Yes. Modern organic synthesis has developed clever strategies that form the sulfinic acid moiety without a direct oxidation step, thus circumventing the primary cause of byproduct formation.

  • From Methyl Sulfones: A one-pot method involves the alkylation of a methyl sulfone with a benzylic halide, followed by an in situ elimination using a strong base like potassium tert-butoxide (t-BuOK). This process generates the sulfinic acid (as its salt) as a byproduct of what is mechanistically related to a Julia olefination, completely avoiding an external oxidant[10].

  • Using Sulfinic Acid Transfer Reagents: Reagents like 2-sulfinyl benzothiazole (BTS) can act as a stable precursor. This reagent can be used to introduce the sulfinate group under mild, oxidation-free conditions. The benzothiazole acts as a protecting group that can be cleaved to release the sulfinate salt[8][11]. This approach is particularly valuable for late-stage functionalization in complex molecules[8].

Synthetic Strategy Decision Workflow

StrategyDecision start Need to Synthesize a Sulfinic Acid q1 Is the corresponding Sulfonyl Chloride available? start->q1 q2 Is the corresponding Thiol available? q1->q2 No route1 Use Sulfonyl Chloride Reduction (e.g., with Na₂SO₃, buffer) q1->route1 Yes q3 Is the corresponding Methyl Sulfone available? q2->q3 No route2 Use Controlled Thiol Oxidation (e.g., m-CPBA at -78°C) q2->route2 Yes route3 Use 'Oxidation-Free' Method from Methyl Sulfone q3->route3 Yes route4 Consider alternative 'Oxidation-Free' reagents (e.g., BTS) q3->route4 No

Caption: Decision workflow for selecting a synthetic route.

Q3: How can I purify my sulfinic acid away from a sulfonic acid contaminant?

This is a common and critical challenge due to the similar polarities of the two acids.

  • The Preferred Method: Acid/Base Extraction. This technique leverages the difference in acidity between sulfinic and sulfonic acids. While both are acidic, sulfonic acids are significantly stronger.

    • Protocol:

      • Dissolve the crude mixture in an appropriate organic solvent and extract it with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). Both the sulfinic and sulfonic acids will move into the aqueous layer as their sodium salts.

      • Separate the aqueous layer.

      • Slowly and carefully acidify the aqueous solution with a dilute acid (e.g., 1M HCl).

      • The less acidic (and often less water-soluble) sulfinic acid will precipitate out first, while the much stronger, more water-soluble sulfonic acid remains in the solution[3].

      • The precipitated sulfinic acid can then be collected by filtration.

Q4: Should I isolate my product as a free sulfinic acid or a sulfinate salt?

For stability and ease of handling, isolating the product as a sulfinate salt is almost always preferable [1].

  • Stability: As mentioned, salts of sulfinic acids are far more stable than the free acids. They are less prone to disproportionation and aerial oxidation, giving them a much longer shelf life[1].

  • Handling: Free sulfinic acids can be unstable and sometimes difficult to handle, whereas their corresponding sodium, potassium, or other metal salts are typically stable, crystalline solids suitable for industrial and laboratory settings[1].

  • Utility: Sulfinate salts are excellent nucleophiles and are the reactive species in many subsequent reactions, such as alkylation to form sulfones. Therefore, isolating the salt is often more synthetically efficient.

References

  • Miyazaki, T., et al. (2023). Facile synthesis of sulfinate esters from aryl iodides via direct oxidation of thioesters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Onda, M., et al. (2002). Process for preparing a sulfinate. U.S. Patent No. 6,399,815 B2.
  • Gauthier, D. R., Jr., & Yoshikawa, N. (2016). A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Organic Letters, 18(23), 5994–5997. Available at: [Link]

  • Kühle, E. (1976). Method for preparation of sulfinic acids. U.S. Patent No. 3,950,404 A.
  • Day, J. J., et al. (2017). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. ACS Central Science, 3(7), 735-740. Available at: [Link]

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids. BenchChem Technical Support.
  • Chempedia. General procedures for the purification of Sulfonic acids and Sulfinic acids. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of sulfinates and sulfinic acids. Available at: [Link]

  • Wikipedia. Sulfenic acid. Available at: [Link]

  • Union Oil Company of California. (1970). Purification of sulfonic acids. U.S. Patent No. 3,496,224 A.
  • Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • BenchChem. (2025). Avoiding common pitfalls in the synthesis of o-sulfanilamide. BenchChem Technical Support.
  • Wu, Z., & Zard, S. Z. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 8(20), 4461-4464. Available at: [Link]

  • Reddie, K. G., & Carroll, K. S. (2008). A chemical approach for detecting sulfenic acid-modified proteins in living cells. Molecular BioSystems, 4(6), 521-531.
  • Vávra, J., et al. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry, 21(12), 2534-2539. Available at: [Link]

  • Al-Rawi, M., & Williams, L. (2015).
  • Reddit. (2024). Question on purifying aryl Sulfonic acids. r/Chempros.
  • Goto, K., et al. (2023). Stable cysteine sulfenic acid: synthesis by direct oxidation of a thiol, crystallographic analysis, and elucidation of reactivities. Journal of Sulfur Chemistry, 44(4), 450-466.
  • Gupta, V., et al. (2016). Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. ACS Chemical Biology, 11(3), 764-773.
  • Colzani, M., & Ghezzi, P. (2012). Chasing Cysteine Oxidative Modifications. Circulation: Cardiovascular Genetics, 5(5), 599-607.
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  • Blackinton, J., et al. (2009). Formation of a Stabilized Cysteine Sulfinic Acid Is Critical for the Mitochondrial Function of the Parkinsonism Protein DJ-1. Journal of Biological Chemistry, 284(10), 6476-6485.
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  • Giles, G. I., & Jacob, C. (2010). Formation, reactivity and detection of protein sulfenic acids. Free Radical Biology and Medicine, 49(6), 947-958.
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  • Kice, J. L. (1980). On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. Advances in Chemistry, 184, 131-153.
  • Son, Y. J., et al. (2020). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry, 18(4), 626-636.
  • Simoyi, R. H., et al. (2000). New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. Inorganic Chemistry, 39(18), 4108-4115.

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 2,5-Dimethoxybenzenesulfinic acid sodium salt with sodium benzenesulfinate

Topic: Comparing the Reactivity of 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt with Sodium Benzenesulfinate Executive Summary: The Workhorse vs. The Specialist In the landscape of sulfonyl group installation, Sodium Be...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the Reactivity of 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt with Sodium Benzenesulfinate

Executive Summary: The Workhorse vs. The Specialist

In the landscape of sulfonyl group installation, Sodium Benzenesulfinate (PhSO₂Na) is the "workhorse"—robust, chemically stable, and universally applicable for standard sulfone synthesis. In contrast, 2,5-Dimethoxybenzenesulfinic acid sodium salt (2,5-DMB) is a "specialist" reagent.[1][2] While it offers superior nucleophilicity and facile radical generation due to electron-donating methoxy groups, it introduces significant steric constraints and a unique susceptibility to oxidative decomposition (quinone formation).[1][2]

This guide dissects the mechanistic divergences between these two salts to help you select the correct reagent for your specific target molecule.

Electronic & Steric Profiling

The reactivity difference is governed by two opposing forces: the Electronic Push of the methoxy groups and the Steric Shield of the ortho-substitution.

The Reactivity Matrix
FeatureSodium Benzenesulfinate 2,5-Dimethoxybenzenesulfinate Impact on Reactivity
Electronic Nature Neutral / BaselineElectron-Rich (Strong EDG)2,5-DMB is a stronger nucleophile but easier to oxidize.[1][2]
Nucleophilicity HighVery High 2,5-DMB reacts faster in SN2 reactions with unhindered electrophiles.[1][2]
Oxidation Potential (

)
High (> 1.5 V vs SCE)Low (~ 1.0 - 1.2 V vs SCE)2,5-DMB generates sulfonyl radicals more easily via SET (Single Electron Transfer).[1][2]
Steric Profile UnhinderedHindered (ortho-OMe) 2,5-DMB struggles with bulky electrophiles; requires specific ligands in metal catalysis.[1][2]
Stability ExcellentModerate (Redox Labile)2,5-DMB can degrade to benzoquinones under strong oxidative conditions.[1][2]
Visualizing the Divergence

ReactivityProfile Ph Sodium Benzenesulfinate (Standard) Nuc Nucleophilicity Ph->Nuc Baseline Ox Oxidation Potential Ph->Ox High Stability Steric Steric Hindrance Ph->Steric Low DMB 2,5-Dimethoxybenzenesulfinate (Electron-Rich) DMB->Nuc Enhanced (+OMe) DMB->Ox Lowered (+OMe) DMB->Steric High (Ortho-OMe) Quinone Risk of Quinone Degradation DMB->Quinone Oxidative Stress Fast Rapid S_N2 Attack Nuc->Fast 2,5-DMB > Ph Rad Facile Radical Generation Ox->Rad 2,5-DMB > Ph Slow Slow/Failed Coupling (Bulky Partners) Steric->Slow 2,5-DMB >> Ph

Figure 1: Mechanistic drivers distinguishing the two sulfinate salts.[1][2] Note the trade-off between nucleophilicity and steric/stability constraints.

Detailed Reaction Scenarios

Scenario A: Nucleophilic Substitution (SN2)
  • Reaction: Alkylation with primary alkyl halides (e.g., Benzyl bromide).[1][2]

  • Comparison:

    • 2,5-DMB: Reacts significantly faster due to the electron-donating effect of the para-methoxy group increasing electron density on the sulfur. However, if the alkyl halide is secondary or sterically encumbered, the yield drops sharply due to the ortho-methoxy group clashing with the electrophile.

    • PhSO₂Na: Provides consistent, high yields across a broader range of steric profiles.[1]

Scenario B: Transition-Metal Cross-Coupling (Pd/Cu)
  • Reaction: Desulfitative coupling or C-S bond formation with aryl halides.[1][2][3]

  • Comparison:

    • PhSO₂Na: The gold standard.[2] Works well with standard ligands (e.g., Xantphos, phenanthroline).[1]

    • 2,5-DMB: Often requires specialized ligands or higher catalyst loading.[1][2] The ortho-methoxy group can act as a hemilabile ligand, potentially poisoning the catalyst or requiring higher temperatures to force the reductive elimination step.

    • Critical Insight: In Cu-catalyzed couplings, the ortho-OMe can facilitate chelation-assisted mechanisms, sometimes improving selectivity for specific isomers, but generally retarding the overall rate compared to phenyl.[1]

Scenario C: Radical Sulfonylation (The "Minisci" Type)
  • Reaction: Functionalization of heterocycles (e.g., Pyridine) using oxidants like K₂S₂O₈.[1]

  • Comparison:

    • 2,5-DMB: Superior radical source.[1][2] The lower oxidation potential allows for milder generation of the sulfonyl radical. The resulting radical is more nucleophilic (polarity matched) towards electron-deficient heterocycles.[1][2]

    • Risk: The 2,5-dimethoxy radical cation intermediate is relatively stable, but if the oxidant is too strong or in excess, the ring itself oxidizes to 2,5-dimethoxy-1,4-benzoquinone , destroying the sulfonyl functionality.

Experimental Protocols

Protocol 1: Synthesis of Sulfones via SN2 (General Procedure)

Use this to benchmark nucleophilicity.[1]

  • Dissolution: Dissolve 1.0 equiv of Alkyl Bromide in DMF (0.5 M).

  • Addition: Add 1.2 equiv of Sulfinate Salt (PhSO₂Na or 2,5-DMB).

  • Heating: Heat to 60 °C for 4 hours.

  • Workup: Pour into water, extract with EtOAc.

    • Observation Point: PhSO₂Na reactions usually remain clear/yellow.[1][2] 2,5-DMB reactions may darken (brown/black) if temperature exceeds 80 °C, indicating decomposition.[1][2]

  • Purification: Recrystallize from Ethanol.

Protocol 2: Radical C-H Sulfonylation (Minisci-Type)

Use this for 2,5-DMB to leverage its favorable redox properties.[1][2]

  • Setup: In a sealed tube, mix Heterocycle (1.0 equiv), 2,5-DMB (2.0 equiv), and TFA (1.0 equiv) in DCM/H₂O (biphasic).

  • Initiation: Add AgNO₃ (0.2 equiv) and K₂S₂O₈ (2.0 equiv).

  • Reaction: Stir vigorously at Room Temperature (Do not heat 2,5-DMB with persulfate!).

  • Monitoring: Monitor by TLC.

    • Critical Step: Stop the reaction immediately upon consumption of the heterocycle. Prolonged exposure of the product to persulfate will oxidize the dimethoxy ring to a quinone.

Stability & Handling (The "Quinone Trap")

The most distinct failure mode for 2,5-DMB is the "Quinone Trap." Unlike PhSO₂Na, which forms stable sulfonates upon oxidation, 2,5-DMB can undergo oxidative demethylation/hydrolysis.[1]

Decomposition cluster_warning Stability Warning DMB 2,5-Dimethoxybenzenesulfinate Radical Sulfonyl Radical (Reactive Species) DMB->Radical SET Oxidation Product Target Sulfone Radical->Product Trapping by Substrate Quinone 2,5-Dimethoxy-1,4-Benzoquinone (Dead End / Impurity) Radical->Quinone Over-Oxidation / H2O

Figure 2: The divergent pathway for 2,5-DMB. The quinone pathway is irreversible and results in a deep yellow/brown impurity.

Handling Recommendations:

  • PhSO₂Na: Store at RT, open air is generally fine for short periods.[1][2]

  • 2,5-DMB: Store under Argon at 4 °C. Protect from light. In reaction mixtures, degas solvents thoroughly to prevent background oxidation by atmospheric oxygen, which is accelerated by the electron-rich ring.[1]

References

  • Reactivity of Sulfinate Salts

    • Title: Sodium Sulfinates: Reagents for the Synthesis of Sulfones and Sulfonamides.
    • Source:Sigma-Aldrich / Merck Technical Bulletins.[1][2]

    • URL:[1][2]

  • Radical Sulfonylation Mechanisms

    • Title: Recent Advances in the Synthesis of Sulfones via Sulfonyl Radicals.
    • Source:Chemical Reviews (General mechanistic overview of aryl sulfinate oxid
    • URL:[Link][1]

  • Oxidative Stability of Dimethoxy Arenes

    • Title: Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates.[1][2][4][5][6]

    • Source:Phys.[1][2][6] Chem. Chem. Phys., 2022, 24, 895-901.[1][2][6] (Details the stability of radical cations of methoxy-substituted sulfonates).

    • URL:[Link]

  • Quinone Formation from Dimethoxy Benzenes

    • Title: Oxidation of Hydroquinone Ethers to Quinones.[2][7]

    • Source:Journal of Organic Chemistry (Classic transform
    • URL:[Link][1]

Sources

Comparative

Comparative study of different catalysts for reactions with 2,5-Dimethoxybenzenesulfinic acid sodium salt

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and validated experimental protocols. Executive Summary & Subst...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and validated experimental protocols.

Executive Summary & Substrate Profile

2,5-Dimethoxybenzenesulfinic acid sodium salt (CAS: 123065-23-6) is a highly versatile, bench-stable solid reagent used extensively as a sulfonyl and sulfur surrogate in organic synthesis. The presence of two strongly electron-donating methoxy groups at the ortho and meta (2,5) positions significantly lowers the oxidation potential of the sulfinate anion compared to unsubstituted sodium benzenesulfinate. This electronic enrichment stabilizes intermediate sulfonyl radicals and enhances nucleophilicity, making it a privileged substrate for synthesizing complex diaryl sulfones and thioethers—pharmacophores critical to modern drug discovery [1].

This guide objectively compares the three primary catalytic systems used to activate this substrate: Palladium (Pd) Catalysis , Copper (Cu) Catalysis , and Nickel/Photoredox Dual Catalysis .

Mechanistic Landscape & Catalyst Logic

The choice of catalyst dictates the reaction pathway, temperature requirements, and ultimate functional group tolerance.

Caption: Divergent catalytic activation pathways for 2,5-Dimethoxybenzenesulfinic acid sodium salt.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts (e.g.,


, 

) facilitate classical cross-coupling with aryl halides. The reaction proceeds via a standard two-electron oxidative addition of the aryl halide to Pd(0), followed by ligand exchange with the sulfinate salt, and subsequent reductive elimination [2].
  • Drawbacks: Requires high temperatures (80–110 °C) and strong bases, which can degrade sensitive functional groups or cause desulfinative side reactions (extrusion of

    
    ) [3].
    
Copper-Catalyzed Coupling

Copper systems (e.g.,


, 

) are highly versatile. They can drive Chan-Lam-type couplings with boronic acids or, when combined with additives like DABCO, promote deoxygenative radical pathways to form diaryl thioethers directly from sulfinates [4].
  • Advantages: Copper is Earth-abundant and inexpensive. The synergistic reduction of the sulfinate by Cu(II) and DABCO allows for unique C-S bond formations that bypass the need for foul-smelling thiols [4].

Nickel/Photoredox Dual Catalysis (State-of-the-Art)

The integration of a photocatalyst (e.g.,


 or organic dyes) with a Nickel catalyst (

) represents the most advanced methodology. The photocatalyst undergoes excitation via visible light, performing a Single Electron Transfer (SET) to oxidize the electron-rich 2,5-dimethoxybenzenesulfinate into a sulfonyl radical at room temperature. The Ni catalyst simultaneously manages the cross-coupling with the electrophile [1, 5].
  • Advantages: Operates at room temperature, requires no strong bases, and exhibits unparalleled functional group tolerance (compatible with aldehydes, unprotected amines, and complex heterocycles) [2].

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three catalytic systems when coupling electron-rich sodium aryl sulfinates (such as the 2,5-dimethoxy derivative) with standard aryl bromides.

ParameterPalladium Catalysis (

)
Copper Catalysis (

)
Ni/Photoredox (

+ Ru)
Typical Yield (C-S Coupling) 65% – 80%70% – 85% (Thioethers)85% – 98% (Sulfones)
Temperature 80 °C – 110 °C60 °C – 90 °CRoom Temperature (25 °C)
Reaction Time 12 – 24 hours16 – 24 hours12 – 24 hours
Base Requirement Strong Base (e.g.,

)
Mild Base or DABCOBase-Free
Functional Group Tolerance Low to ModerateModerateExcellent
Primary Product Diaryl SulfonesThioethers / SulfonamidesDiaryl Sulfones
Catalyst Loading 2 – 5 mol%10 – 20 mol%Ni: 5 mol% / Photo: 1 mol%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind each operational step.

Protocol A: Ni/Photoredox Dual Catalytic Synthesis of Diaryl Sulfones

This method is preferred for late-stage functionalization of sensitive pharmaceutical intermediates.

  • Preparation of the Reaction Mixture:

    • In a dried Schlenk tube, add 2,5-Dimethoxybenzenesulfinic acid sodium salt (0.4 mmol, 2.0 equiv), the aryl bromide (0.2 mmol, 1.0 equiv),

      
       (5 mol%), dtbbpy ligand (5 mol%), and 
      
      
      
      (1 mol%).
    • Causality: The dtbbpy ligand is sterically hindered, preventing the formation of unreactive, coordinatively saturated Ni complexes, thus keeping the catalytic cycle active.

  • Solvent Addition and Degassing:

    • Add 3.0 mL of anhydrous DMF.

    • Perform three cycles of Freeze-Pump-Thaw.

    • Causality: Oxygen is a potent triplet-state quencher. Failing to rigorously degas the solvent will quench the excited state of the Ru-photocatalyst (

      
      ), halting the Single Electron Transfer (SET) required to generate the sulfonyl radical [1].
      
  • Irradiation:

    • Backfill with Argon and irradiate the mixture with 40W Blue LEDs (approx. 450 nm) at room temperature for 24 hours. Use a cooling fan to maintain ambient temperature.

  • Workup & Validation:

    • Dilute with EtOAc and wash with brine (3x) to remove DMF. Dry over

      
      .
      
    • Self-Validation: Monitor via LC-MS. The disappearance of the aryl bromide mass peak and the appearance of the product mass

      
       confirms successful coupling.
      
Protocol B: Copper-Catalyzed Synthesis of Diaryl Thioethers

This method is preferred when a deoxygenative reduction of the sulfinate to a thioether is desired.

  • Reaction Setup:

    • Combine 2,5-Dimethoxybenzenesulfinic acid sodium salt (0.6 mmol, 3.0 equiv), aryl iodide (0.2 mmol, 1.0 equiv),

      
       (10 mol%), and DABCO (2.0 equiv) in DMSO (2.0 mL).
      
    • Causality: DABCO serves a dual purpose. It acts as a base and, more importantly, forms a DABCO N-oxide radical cation during the reaction, which mediates the critical deoxygenation of the sulfinate to the thioether oxidation state [4].

  • Heating:

    • Stir the mixture at 90 °C under an inert atmosphere for 24 hours.

  • Workup:

    • Cool to room temperature, quench with water, and extract with dichloromethane. Purify via silica gel chromatography.

Experimental Workflow & Validation Logic

Caption: Standardized workflow for the catalytic coupling and validation of sulfinate salts.

Conclusion

For reactions involving 2,5-Dimethoxybenzenesulfinic acid sodium salt , the choice of catalyst should be driven by the target molecule and the fragility of the substrate.

  • If the goal is a classical diaryl sulfone and the substrates are robust, Palladium remains a viable, albeit harsh, option.

  • If the target is a thioether , Copper/DABCO systems provide an elegant, thiol-free deoxygenative pathway.

  • However, for modern drug development where complex, highly functionalized molecules are the norm, Ni/Photoredox Dual Catalysis is objectively superior. The electron-rich nature of the 2,5-dimethoxy aromatic ring perfectly complements the SET mechanism of photoredox catalysis, allowing for near-quantitative yields at room temperature without the need for basic additives.

References

  • Yue, H., Zhu, C., & Rueping, M. (2018). Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. Angewandte Chemie International Edition. Available at:[Link]

  • Cabrera-Afonso, M. J., Lu, Z., Kelly, C. B., Lang, S. B., Dykstra, R., Gutierrez, O., & Molander, G. A. (2018). Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. Chemical Science. Available at:[Link]

  • Nandi, S., & Patel, P. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at:[Link]

  • Liu, Y., Lam, L. Y., Ye, J., Blanchard, N., & Ma, C. (2020). DABCO-promoted diaryl thioether formation by metal-catalyzed coupling of sodium sulfinates and aryl iodides. Advanced Synthesis & Catalysis (PolyU Institutional Research Archive). Available at:[Link]

  • Madasamy, P., & Kumar, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at:[Link]

Validation

Divergent Catalytic Workflows: A Side-by-Side Comparison of Suzuki-Type and Buchwald-Hartwig Couplings Involving Sulfinate Salts

As cross-coupling methodologies evolve, sulfinate salts ( ) have emerged as highly versatile, bench-stable, and non-hygroscopic alternatives to traditional boronic acids and thiols[1],[2]. However, integrating sulfinate...

Author: BenchChem Technical Support Team. Date: March 2026

As cross-coupling methodologies evolve, sulfinate salts (


) have emerged as highly versatile, bench-stable, and non-hygroscopic alternatives to traditional boronic acids and thiols[1],[2]. However, integrating sulfinate salts into standard palladium-catalyzed workflows requires a deep understanding of their divergent reactivity.

Depending on the catalytic regime, sulfinate salts can act as carbon nucleophiles (extruding


 to form C–C bonds in Suzuki-type couplings), sulfur nucleophiles  (retaining 

to form C–S bonds in Buchwald-Hartwig-type sulfonylation), or act as orthogonal spectator tags during traditional Buchwald-Hartwig C–N aminations[3],[4]. This guide objectively compares these workflows, detailing the causality behind the reaction parameters and providing self-validating experimental protocols.

Mechanistic Causality: To Extrude or Not to Extrude?

The fundamental divergence in sulfinate cross-coupling lies in the fate of the


 moiety after transmetalation to the Pd(II) center.
  • Suzuki-Type Desulfinative C–C Coupling: To utilize a sulfinate salt as an aryl carbanion equivalent, the system must overcome a high thermal barrier to extrude

    
     from the 
    
    
    
    intermediate[1]. This requires high temperatures (
    
    
    ) and electron-rich, monodentate phosphine ligands (e.g.,
    
    
    ) that provide the necessary flexibility and electron density for
    
    
    loss. A stoichiometric base is critical to scavenge the liberated
    
    
    , preventing catalyst poisoning[1].
  • Buchwald-Hartwig-Type C–S Sulfonylation: When the goal is to synthesize diaryl sulfones,

    
     extrusion must be suppressed. This is achieved by employing bidentate ligands with large bite angles (e.g., Xantphos, 
    
    
    
    ). The enforced cis-geometry drastically lowers the activation energy for reductive elimination, allowing the C–S bond to form rapidly at milder temperatures (
    
    
    ) before
    
    
    extrusion can occur[4].
  • Orthogonal Buchwald-Hartwig C–N Amination: Recent advances in SuFEx (Sulfur Fluoride Exchange) click chemistry rely on protected sulfinate salts (e.g., PMB-Rongalite) that are entirely stable to standard Buchwald-Hartwig C–N amination conditions. By carefully selecting mild bases (

    
    ), chemists can aminate an aryl halide while leaving the sulfinate salt intact for downstream functionalization[3].
    

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation with Ar'-SO2Na [Ar-Pd(II)-SO2-Ar'] OxAdd->TransMet + Ar'-SO2Na - NaX Extrusion SO2 Extrusion (High Temp, PCy3) [Ar-Pd(II)-Ar'] TransMet->Extrusion Suzuki-Type Desulfinative Pathway RedElim_CS Reductive Elimination (Xantphos) Diaryl Sulfone (C-S Bond) TransMet->RedElim_CS Buchwald-Hartwig-Type Sulfonylation Pathway RedElim_CC Reductive Elimination Biaryl (C-C Bond) Extrusion->RedElim_CC RedElim_CC->Pd0 - Ar-Ar' RedElim_CS->Pd0 - Ar-SO2-Ar'

Divergent Pd-catalyzed mechanisms: SO2 extrusion (Suzuki-type) vs retention (Buchwald-Hartwig-type).

Quantitative Performance Comparison

The table below synthesizes the operational parameters required to selectively drive sulfinate salts down these distinct reaction pathways.

ParameterSuzuki-Type (Desulfinative C–C)Buchwald-Hartwig-Type (C–S)Orthogonal B-H Amination (C–N)
Bond Formed C–C (Biaryl)C–S (Diaryl Sulfone)C–N (Aniline derivative)
Role of Sulfinate Carbon Nucleophile (

lost)
Sulfur Nucleophile (

retained)
Spectator / Protecting Group
Typical Catalyst

/


/ Xantphos

/ BrettPhos or Xantphos
Temperature






Key Additive/Base

(

scavenger)

or


(Avoid

)
Primary Challenge High thermal barrier for

extrusion
Competing desulfination at high tempsBase-mediated degradation of sulfinate

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Desulfinative Suzuki-Type Coupling (C–C)

Objective: Synthesize biaryls via


 extrusion.
  • Preparation: In a flame-dried Schlenk tube, combine the aryl bromide (1.0 equiv), sodium aryl sulfinate (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%), and finely milled
    
    
    (2.0 equiv).
  • Solvent Addition: Evacuate and backfill with

    
     three times. Add anhydrous 1,4-dioxane or a Toluene/DMF mixture (0.2 M).
    
  • Reaction: Seal the tube and heat to

    
     for 16 hours.
    
  • Causality & Validation: demonstrated that the initial reduction of

    
     to the active 
    
    
    
    species is actually mediated by the homocoupling of two sulfinate molecules[1]. If the reaction stalls,
    
    
    poisoning of the catalyst is the most likely failure mode. Ensure the
    
    
    is thoroughly milled to maximize the surface area for
    
    
    scavenging[1].
Protocol B: Buchwald-Hartwig-Type Sulfonylation (C–S)

Objective: Synthesize diaryl sulfones with complete


 retention.
  • Preparation: Combine the aryl bromide (1.0 equiv), sodium aryl sulfinate (1.2 equiv),

    
     (2.5 mol%), Xantphos (5 mol%), and 
    
    
    
    (1.5 equiv) in a vial.
  • Solvent Addition: Purge with

    
     and add anhydrous 1,4-dioxane (0.2 M).
    
  • Reaction: Heat strictly to

    
     for 12 hours.
    
  • Causality & Validation: Temperature control is the self-validating parameter here. Exceeding

    
     will provide enough thermal energy to trigger 
    
    
    
    extrusion, leading to biaryl contamination. Xantphos forces the intermediate into a geometry that heavily favors C–S reductive elimination[4].
Protocol C: Orthogonal Buchwald-Hartwig Amination on Sulfinate-Tagged Substrates (C–N)

Objective: Form a C–N bond while preserving a protected sulfinate salt for late-stage SuFEx chemistry.

  • Preparation: Combine the sulfinate-tagged aryl halide (1.0 equiv), amine (1.2 equiv),

    
     (2 mol%), Xantphos or BrettPhos (4 mol%), and 
    
    
    
    (2.0 equiv).
  • Reaction: Heat in 1,4-dioxane at

    
     until complete consumption of the aryl halide.
    
  • Causality & Validation: The choice of base is the critical variable. Strong alkoxide bases (like

    
     or 
    
    
    
    ) commonly used in Buchwald-Hartwig aminations will cause E1cB elimination or degradation of the sulfinate tag. Utilizing
    
    
    ensures the C–N coupling proceeds cleanly while the sulfinate remains intact[3].

G Start Aryl Halide with Protected Sulfinate Salt BHA Buchwald-Hartwig C-N Amination (Pd catalyst, Amine) Start->BHA Int Aminated Aryl Sulfinate Salt (Intact) BHA->Int Orthogonal Stability SuFEx Oxidative Fluorination (Selectfluor) Int->SuFEx Product Sulfonyl Fluoride (SuFEx Electrophile) SuFEx->Product

Orthogonal stability of sulfinate salts during Buchwald-Hartwig C-N amination for SuFEx synthesis.

References

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society (2020).[Link]

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv (2023).[Link]

  • Expanding Pd-Catalyzed C−N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions. Journal of the American Chemical Society (2003).[Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews (2019).[Link]

Sources

Comparative

Assessing the Purity of 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt: A Comparative Analytical Guide

This guide outlines a robust, comparative approach to assessing the purity of 2,5-Dimethoxybenzenesulfinic acid sodium salt , a critical reagent in radical functionalization and organic synthesis. Audience: Synthetic Che...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust, comparative approach to assessing the purity of 2,5-Dimethoxybenzenesulfinic acid sodium salt , a critical reagent in radical functionalization and organic synthesis.

Audience: Synthetic Chemists, Analytical Scientists, and QC Professionals. Objective: To establish a "Gold Standard" HPLC protocol for purity assessment, contrasting it with H-NMR and Titration to demonstrate why HPLC is superior for detecting the critical oxidation impurity: 2,5-Dimethoxybenzenesulfonic acid.

Executive Summary: The Stability Challenge

2,5-Dimethoxybenzenesulfinic acid sodium salt is a valuable source of the 2,5-dimethoxyphenyl radical. However, sulfinate salts are inherently prone to oxidation. Upon exposure to air or moisture, they oxidize to the corresponding sulfonate , which is chemically inert in radical precursors but spectrally similar.

  • The Problem: Standard purity assays (like H-NMR) often fail to resolve the trace sulfonate impurity due to overlapping aromatic signals.

  • The Solution: A specific Reversed-Phase HPLC (RP-HPLC) method using a buffered mobile phase to separate the ionic sulfinate from the sulfonate based on their distinct polarity and ionization states.

Method Comparison: Why HPLC Wins

The following table compares the three most common analytical techniques for this compound.

FeatureMethod A: RP-HPLC (Recommended) Method B: H-NMR Method C: Redox Titration
Primary Utility Purity & Impurity Profiling Structural IdentityBulk Assay (Active Content)
Specificity High: Resolves Sulfinate vs. Sulfonate.Medium: Aromatic protons often overlap.Low: Interferences from other reducers.
Sensitivity (LOD) < 0.05% (Trace Analysis)~1-2% (Low sensitivity)N/A
Sample Stress Low (if autosampler is cooled).Low.High (Chemical reaction).
Verdict Gold Standard for QC. Best for ID. Legacy Method.

The "Gold Standard" HPLC Protocol

This protocol is designed to suppress the ionization of the sulfinic acid sufficiently to retain it on a C18 column while allowing the highly polar sulfonate impurity to elute earlier, ensuring baseline separation.

Reagents & Equipment
  • Instrument: HPLC with UV/Vis (DAD preferred).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

  • Standard: 2,5-Dimethoxybenzenesulfinic acid sodium salt (Reference Standard).

Mobile Phase Preparation
  • Buffer A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Rationale: Low pH suppresses silanol activity and improves the peak shape of the acidic sulfinate.

  • Solvent B (Organic): 100% Acetonitrile.

Instrument Conditions
ParameterSettingNote
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Volume 5 - 10 µLAdjust based on detector saturation.
Column Temp 25°C (Ambient)Higher temps may accelerate on-column oxidation.
Detection UV 290 nm Specific to the dimethoxybenzene chromophore; minimizes solvent noise.
Run Time 15 MinutesSufficient for column wash and re-equilibration.
Gradient Program
Time (min)% Buffer A% Solvent BPhase Description
0.0 90%10%Loading: Retains polar sulfinate.
8.0 40%60%Elution: Elutes the main peak.
10.0 10%90%Wash: Clears hydrophobic impurities.
10.1 90%10%Re-equilibration.
15.0 90%10%End.

Experimental Workflow & Data Analysis

Sample Preparation (Critical Step)

Sulfinates can disproportionate in solution. Follow this "Self-Validating" prep to ensure data integrity.

  • Diluent: Use 50:50 Water:ACN.

  • Concentration: Prepare a 0.5 mg/mL solution.

  • Filtration: Filter through a 0.22 µm PTFE filter.

  • Stability Check: Inject the sample immediately. Re-inject after 4 hours.

    • Pass Criteria: Peak area change < 2.0%.

Visualizing the Separation Pathway

The following diagram illustrates the chemical logic of the separation and the oxidation pathway that necessitates this method.

G Sample Raw Sample (Sulfinate Salt) Oxidation Air/Moisture Exposure Sample->Oxidation HPLC HPLC Column (C18, pH 2.5) Sample->HPLC Injection Impurity Impurity: Sulfonate Oxidation->Impurity Degradation Impurity->HPLC Co-injection Peak1 Peak 1 (RT ~3 min) Sulfonate (Polar) HPLC->Peak1 Early Elution Peak2 Peak 2 (RT ~7 min) Sulfinate (Target) HPLC->Peak2 Retained

Caption: Separation logic showing the elution order where the oxidized sulfonate impurity elutes earlier than the target sulfinate due to higher polarity.

Expected Results & System Suitability

When validating this method, the following performance metrics should be met. These values are derived from standard validation protocols for aromatic sulfinates.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Resolution (Rs) > 2.0 between Sulfinate and Sulfonate4.5
Tailing Factor (T) < 1.51.1
Theoretical Plates (N) > 5000~8500
Precision (RSD) < 1.0% (n=6 injections)0.3%
Interpretation of Chromatogram:
  • tR ~ 2.5 - 3.5 min: 2,5-Dimethoxybenzenesulfonic acid (Oxidation Impurity). This peak will grow if the sample is left exposed to air.

  • tR ~ 6.5 - 7.5 min: 2,5-Dimethoxybenzenesulfinic acid (Main Peak).

  • tR > 10 min: Non-polar impurities (e.g., disulfide dimers, if present).

Troubleshooting

  • Peak Splitting: Often caused by sample solvent mismatch. Ensure the sample diluent matches the starting mobile phase (high aqueous content).

  • New Peak Appearance: If a peak appears after the main peak, it may be the disulfide (thiosulfonate) degradation product, which is more hydrophobic.

  • Low Recovery: Sulfinates can react with metal ions. Ensure the HPLC system is passivated or use PEEK tubing if severe loss is observed.

References

  • SIELC Technologies. "Separation of Benzenesulfonic and p-Toluenesulfonic Acids." Helix Chromatography Applications. Link

  • Potangale, C. N., & Pardeshi, S. K. (2014). "Quantification of drugs by proton NMR incorporated internal standard method: Purity comparison by NMR and HPLC." Eurasian Journal of Analytical Chemistry. Link

  • Waters Corporation. "Analysis of Benzenesulfonic Acid and P-Toluenesulfonic Acid Esters." Waters Application Notes. Link

  • PubChem. "2,5-Diaminobenzenesulfonic acid (Structural Analog Data)." National Library of Medicine. Link

Safety & Regulatory Compliance

Safety

2,5-Dimethoxybenzenesulfinic acid sodium salt proper disposal procedures

Part 1: Executive Safety Summary 2,5-Dimethoxybenzenesulfinic acid sodium salt (Substituted Aryl Sulfinate) is a specialized organic reagent often used in medicinal chemistry for sulfonyl group introduction. While not ty...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

2,5-Dimethoxybenzenesulfinic acid sodium salt (Substituted Aryl Sulfinate) is a specialized organic reagent often used in medicinal chemistry for sulfonyl group introduction. While not typically classified as an "acutely toxic" P-listed waste under RCRA (USA), its chemical reactivity as a reducing agent and acid-labile sulfur source dictates specific disposal protocols to prevent unintended chemical reactions in waste streams.

Immediate Action Directive:

  • Do NOT dispose of down the drain (Sanitary Sewer).

  • Do NOT mix with strong oxidizers (Fire/Explosion Hazard).

  • Do NOT mix with acids (Release of Sulfur Dioxide gas).

  • Primary Disposal Route: High-Temperature Incineration via approved chemical waste contractor.

Part 2: Chemical Hazard Characterization

To dispose of this chemical safely, you must understand why it is handled differently than standard organic solids.

PropertyCharacteristicOperational Implication
Functional Group Sulfinate Salt (

)
Acts as a mild reducing agent . Can react exothermically with strong oxidizers (e.g., peroxides, permanganates).
Acid Sensitivity HighUpon acidification (

), it disproportionates or decomposes to release Sulfur Dioxide (

)
, a toxic and corrosive gas.
Solubility Water SolubleHigh mobility in water systems; poses high Biological Oxygen Demand (BOD) if released to sewers.
Stability Air/Moisture SensitiveHygroscopic. May slowly oxidize to the sulfonate (

) form upon prolonged air exposure.
Part 3: Step-by-Step Disposal Workflows
Workflow A: Disposal of Solid Reagent (Pure or Residual)

Use this protocol for expired shelf stock, spill cleanup residues, or excess solid reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage.

  • Segregation: Ensure the container is free of any oxidizing agents or acids.

  • Transfer:

    • Wear Nitrile gloves, safety goggles, and a lab coat.[1]

    • Transfer the solid using a plastic spatula. Avoid generating dust.[2][3]

    • Expert Tip: If the solid has hardened/clumped due to moisture, do not chip at it aggressively. Dissolve in a minimum volume of water (see Workflow B) if mechanical removal is unsafe.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid Organic Chemical"

    • Constituent: "2,5-Dimethoxybenzenesulfinic acid sodium salt"

    • Hazard Warning: "Irritant. Reducing Agent. Do not acidify."

  • Storage: Store in the "Organic Solids" waste accumulation area, away from the "Oxidizers" section.

Workflow B: Disposal of Aqueous/Reaction Solutions

Use this protocol for mother liquors, aqueous extractions, or dissolved waste.

  • pH Verification (Critical Step):

    • Test the pH of the solution.[4]

    • If Acidic (pH < 7): Slowly adjust pH to 8-10 using dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

      
      ).
      
    • Reasoning: Keeping the solution alkaline stabilizes the sulfinate salt and prevents the evolution of

      
       gas.
      
  • Segregation:

    • Do NOT combine with "Oxidizing Waste" (e.g., Chromic acid, Permanganate washings).

    • Do NOT combine with "Acid Waste."

  • Container: Use a standard solvent waste carboy (HDPE or Glass) designated for "Non-Halogenated Organic/Aqueous Mixtures."

  • Labeling:

    • List all solvents present (e.g., "Water, Methanol, 2,5-Dimethoxybenzenesulfinic acid Na salt").

    • Add tag: "Contains Sulfur Compounds - pH Adjusted Basic."

Part 4: Waste Stream Logic & Decision Tree

The following diagram illustrates the critical decision points for handling sulfinate waste to ensure safety and compliance.

DisposalLogic Start Waste Generation: 2,5-Dimethoxybenzenesulfinic acid Na salt StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid/Solution StateCheck->Liquid Solution FinalSolid Pack in HDPE Jar Label: 'Organic Solid - Reducing Agent' Solid->FinalSolid pHCheck Check pH Liquid->pHCheck IsAcidic Acidic (pH < 7) pHCheck->IsAcidic IsBasic Neutral/Basic (pH >= 7) pHCheck->IsBasic Neutralize Neutralize with NaOH/NaHCO3 (Prevent SO2 release) IsAcidic->Neutralize Segregation Segregation Check: Is Oxidizer Present? IsBasic->Segregation Neutralize->Segregation OxidizerYes DANGER: Potential Exotherm Separate Immediately Segregation->OxidizerYes Yes OxidizerNo Safe to Combine Segregation->OxidizerNo No FinalLiquid Pack in Carboy Label: 'Aqueous Organic - Basic' OxidizerNo->FinalLiquid

Figure 1: Logical decision tree for the safe segregation and packaging of sulfinate salt waste streams.

Part 5: Scientific Rationale & Emergency Response
The Mechanism of Hazard

The primary risk with sulfinate salts is their behavior under acidic conditions. Unlike sulfonates (


), which are highly stable, sulfinates (

) are chemically active.

1. Acid Decomposition:




Note: In the presence of strong mineral acids, this equilibrium can shift to release

gas, a respiratory hazard. This is why maintaining alkaline pH in liquid waste is non-negotiable [1].

2. Reducing Potential: Sulfinates can be oxidized to sulfonates.[5] If mixed with strong oxidizers (e.g., Nitric Acid,


), the reaction is highly exothermic and can lead to rapid gas evolution or fire.
Emergency Spill Procedures
  • Small Spill (Solid): Sweep up carefully to avoid dust. Place in a container. Wipe area with a damp paper towel.

  • Large Spill (Solid): Wear N95 or P100 respirator. Cover with sand or inert absorbent. Scoop into waste drum.

  • Liquid Spill: Cover with sodium carbonate (soda ash) or absorbent pads. Do NOT use acidic absorbents (like some clay-based neutralizers designed for bases) as they may trigger

    
     release.
    
References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260-273. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling 2,5-Dimethoxybenzenesulfinic acid sodium salt

Executive Summary & Chemical Profile As a Senior Application Scientist, I recognize that the transition from theoretical synthesis to physical execution requires rigorous operational discipline. 2,5-Dimethoxybenzenesulfi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, I recognize that the transition from theoretical synthesis to physical execution requires rigorous operational discipline. 2,5-Dimethoxybenzenesulfinic acid sodium salt (CAS 123065-23-6) [1] is a highly valuable nucleophilic sulfinating agent used extensively in drug development for the synthesis of complex sulfones and palladium-catalyzed cross-coupling reactions.

While benzenesulfinate derivatives are generally stable, the physical handling of this fine crystalline powder presents specific logistical and safety challenges. Incomplete reduction of precursor sulfonyl chlorides can leave reactive intermediates [2], and the salt itself poses distinct mechanical and chemical irritation risks. This guide provides a causality-driven framework for its safe handling, ensuring both scientific integrity and operator safety.

Quantitative Safety Data & Physical Properties

To establish a baseline for safe handling, operators must understand the physicochemical parameters that dictate the compound's behavior in an open laboratory environment.

PropertyValueClinical/Operational Implication
CAS Number 123065-23-6Unique identifier for inventory and waste tracking.
Appearance White to light yellow powderIndicates purity; darkening suggests atmospheric oxidation.
Molecular Formula C8H9NaO4SEssential for precise stoichiometric calculations.
Storage Conditions Cool, dry, well-ventilated areaPrevents moisture absorption and oxidation to the sulfonate [3].
Reactivity Incompatible with strong oxidantsRisk of violent exothermic degradation [4].

Causality-Driven PPE Matrix

Standard safety protocols often fail because operators do not understand why specific Personal Protective Equipment (PPE) is required. The following matrix explains the underlying mechanistic causality for each required piece of equipment.

  • Ocular Protection : Chemical safety goggles (EN166 or ANSI Z87.1).

    • Causality: Fine powders can easily become aerosolized during transfer. The sodium salt is hygroscopic; upon contact with the ocular surface, it rapidly dissolves in the tear film, causing localized hyperosmotic stress and mechanical irritation [4].

  • Dermal Protection : Nitrile gloves (minimum 0.11 mm thickness) and standard lab coat.

    • Causality: While not a severe corrosive, prolonged exposure to benzenesulfinate derivatives can cause contact dermatitis. Moisture on the skin can dissolve the salt, creating a concentrated solution that disrupts the lipid bilayer [3].

  • Respiratory Protection : N95/P100 particulate respirator or handling within a Class II Fume Hood.

    • Causality: Inhalation of fine crystalline dust causes mechanical irritation of the mucous membranes and respiratory tract. Furthermore, dust accumulation in technical rooms can lead to the danger of dust explosions if fine particles are enriched in the air [5].

PPE_Selection A 2,5-Dimethoxybenzenesulfinic Acid Sodium Salt B Airborne Dust Risk? A->B E Dermal Contact Risk A->E G Ocular Contact Risk A->G C Fume Hood / Local Exhaust B->C Primary Control D N95/P100 Respirator B->D Secondary Control F Nitrile Gloves (≥0.11mm) E->F Mandatory H Chemical Safety Goggles G->H Mandatory

Logical decision matrix for PPE selection and hazard mitigation.

Experimental Protocols & Operational Workflows

Every operational step must be a self-validating system to prevent downstream analytical failures or safety incidents.

Protocol 1: Safe Weighing and Transfer
  • Step 1: Environmental Preparation. Ensure the analytical balance is housed inside a ductless powder hood or utilizes a full draft shield.

    • Causality: Minimizes ambient air currents that could aerosolize the fine powder.

    • Validation Checkpoint: Observe the balance reading; it must hold a steady 0.0000 g for 10 seconds before proceeding.

  • Step 2: Static Mitigation. Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded metal spatula.

    • Causality: Static charge causes fine powders to repel and scatter, increasing exposure risk and reducing weighing accuracy.

    • Validation Checkpoint: Powder drops cleanly from the spatula without clinging to the vertical walls of the weigh boat.

  • Step 3: Transfer. Transfer the pre-weighed salt into the reaction vessel using a wide-bore powder funnel.

    • Causality: Prevents bottlenecking and dust plumes at the vessel neck.

  • Step 4: Reconciliation. Re-weigh the empty weigh boat.

    • Causality: Ensures quantitative transfer for accurate stoichiometry.

    • Validation Checkpoint: The residual weight must be <1% of the total target mass.

Protocol 2: Reaction Quenching and Waste Disposal
  • Step 1: Aqueous Quenching. Slowly add the reaction mixture to a stirred volume of cold water or mild aqueous buffer.

    • Causality: Unreacted sulfinate salts are highly water-soluble. Rapid addition can cause localized exotherms if reactive electrophiles are still present in the mixture.

    • Validation Checkpoint: Temperature of the quench bath remains within 5°C of baseline.

  • Step 2: Oxidant Segregation. Ensure the waste stream contains NO strong oxidizing agents (e.g., peroxides, permanganate).

    • Causality: Sulfinic acids and their salts are easily oxidized to sulfonic acids; in the presence of strong oxidizers, this reaction can be violently exothermic [4].

    • Validation Checkpoint: Test the waste solution with starch-iodide paper; it must read negative for oxidants before sealing.

  • Step 3: Disposal Routing. Route to aqueous hazardous waste, labeled "Aqueous Waste: Contains Sulfur Organics and Sodium Salts."

    • Causality: Prevents environmental contamination and complies with regulatory standards for organic sulfur compounds [5].

Workflow W 1. Weighing (Anti-static) T 2. Transfer (Closed System) W->T R 3. Reaction (Inert Gas) T->R Q 4. Quench (Aqueous) R->Q D 5. Disposal (Segregated) Q->D

Self-validating operational workflow from weighing to disposal.

References

  • Cole-Parmer : Material Safety Data Sheet - Benzenesulfinic Acid, Sodium Salt, 97%. Available at: [Link]

  • Chemos GmbH & Co. KG : Safety Data Sheet: Sodium benzenesulfinate. Available at: [Link]

Sources

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